BTK inhibitor 8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-tert-butyl-N-[[2-fluoro-4-[6-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN8O2/c1-24(2,3)23-31-21(32-35-23)22(34)26-9-14-6-5-13(7-17(14)25)19-16-8-18(15-10-29-33(4)11-15)30-20(16)28-12-27-19/h5-8,10-12H,9H2,1-4H3,(H,26,34)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNHJQXCSOAXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C(=O)NCC2=C(C=C(C=C2)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BTK Inhibitor 8 in B-cell Signaling
Abstract
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its role in B-cell proliferation, differentiation, and survival has established it as a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. This document provides a comprehensive technical overview of the mechanism of action of BTK Inhibitor 8, a novel, highly selective, and potent covalent inhibitor of BTK. We will delve into its effects on the downstream signaling cascade, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for key assays used in its characterization.
Introduction to B-cell Receptor (BCR) Signaling
The B-cell receptor (BCR) signaling pathway is initiated upon antigen binding, leading to the activation of a cascade of intracellular signaling molecules. This ultimately results in the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production. A key event in this pathway is the activation of BTK, which is recruited to the plasma membrane and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2). This phosphorylation is a pivotal step that leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The dysregulation of this pathway is a hallmark of many B-cell driven diseases.
This compound: Mechanism of Action
This compound is a next-generation, irreversible inhibitor of BTK. Its mechanism of action is centered on the formation of a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This covalent modification leads to the permanent inactivation of the kinase, thereby blocking its ability to phosphorylate downstream substrates. By inhibiting BTK, this compound effectively abrogates the entire downstream signaling cascade that is dependent on BTK activity. This leads to a potent and sustained inhibition of B-cell activation, proliferation, and survival.
Visualizing the B-cell Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical B-cell receptor signaling pathway and highlights the point of intervention for this compound.
The Dawn of Reversible BTK Inhibition: A Technical Guide to the Discovery and Development of Compound 8 (Fenebrutinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1] While the first generation of BTK inhibitors demonstrated remarkable efficacy, their covalent and irreversible mechanism of action has led to challenges, including off-target effects and the development of resistance, often through mutations at the Cys481 binding site.[2][3] This has spurred the development of a new class of reversible, non-covalent BTK inhibitors designed to overcome these limitations.
This technical guide provides an in-depth overview of the discovery and development of a novel reversible BTK inhibitor, herein referred to as Compound 8 (Fenebrutinib/GDC-0853) . We will delve into the preclinical data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery and development.
The Rationale for Reversible BTK Inhibition
Covalent BTK inhibitors, such as ibrutinib, form a permanent bond with the Cys481 residue in the ATP-binding pocket of BTK, leading to sustained inhibition.[1] However, this reliance on Cys481 makes them vulnerable to resistance mutations at this site.[3] Reversible inhibitors, by binding non-covalently, do not depend on this specific residue, allowing them to maintain activity against C481-mutant BTK.[1] This reversible binding also offers the potential for a more controlled pharmacokinetic and pharmacodynamic profile, potentially reducing off-target effects.
Compound 8 (Fenebrutinib/GDC-0853): A Profile of a Reversible BTK Inhibitor
Fenebrutinib (GDC-0853), which we will refer to as Compound 8 for the purpose of this guide, is a potent and selective, orally bioavailable, reversible BTK inhibitor.[4][5] It is currently under clinical investigation for the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for Compound 8 (Fenebrutinib), providing a basis for its potent and selective profile.
Table 1: In Vitro Potency of Compound 8 (Fenebrutinib)
| Parameter | Value | Reference |
| BTK Ki | 0.91 nM | [6] |
| BTK IC50 | 8 nM (human whole blood) | [7] |
| BTK Y223 Autophosphorylation IC50 | 11 nM (human whole blood) | [7] |
Table 2: Kinase Selectivity of Compound 8 (Fenebrutinib)
| Kinase | Fold Selectivity vs. BTK | Reference |
| BMX | 153 | [1] |
| FGR | 168 | [1] |
| SRC | 131 | [1] |
| EGFR | >1000 | [8] |
| ITK | >1000 | [8] |
| JAK3 | >1000 | [8] |
Table 3: Preclinical Pharmacokinetics of Compound 8 (Fenebrutinib)
| Species | Half-life (t1/2) | Oral Bioavailability (F) | Reference |
| Rat | - | - | [5] |
| Dog | 3.8 hours | 85% | [6] |
BTK Signaling Pathway
BTK is a critical downstream effector of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the development of Compound 8 (Fenebrutinib).
Biochemical BTK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Methodology:
-
Reagent Preparation : Prepare a kinase reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT. Dilute purified recombinant human BTK enzyme and a poly(Glu,Tyr) peptide substrate in the kinase buffer. Prepare a stock solution of ATP.
-
Inhibitor Plating : Perform serial dilutions of Compound 8 in DMSO and add to a 384-well plate.
-
Enzyme Addition : Add the diluted BTK enzyme to each well containing the inhibitor.
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well. Incubate the plate at room temperature for 60 minutes.
-
Detection : Stop the reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega). This involves a two-step process of first stopping the kinase reaction and depleting the remaining ATP, followed by the conversion of ADP to ATP and a subsequent luciferase-based detection of the newly synthesized ATP.[10]
-
Data Analysis : The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based BTK Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block BTK activity within a cellular context by measuring the autophosphorylation of BTK at tyrosine 223 (Y223).
Methodology:
-
Cell Culture : Culture a B-cell lymphoma cell line, such as Ramos cells, in appropriate media.
-
Inhibitor Treatment : Seed the cells in a 96-well plate and treat with a serial dilution of Compound 8 for 1-2 hours.
-
BCR Stimulation : Stimulate the B-cell receptors by adding an anti-IgM antibody to the wells for 10 minutes.
-
Cell Lysis : Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting : Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for phosphorylated BTK (Y223) and total BTK.
-
Detection and Analysis : Detect the primary antibodies with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK.[11]
BTK Target Occupancy Assay in Whole Blood
This assay measures the extent to which an inhibitor is bound to BTK in a physiological sample, such as whole blood.
Methodology:
-
Sample Collection : Collect whole blood samples from dosed subjects or for in vitro characterization.
-
Cell Lysis : Isolate peripheral blood mononuclear cells (PBMCs) and lyse the cells to release intracellular proteins.
-
Probe Competition : Incubate the cell lysates with a biotinylated probe that covalently binds to the Cys481 residue of BTK. In samples where BTK is occupied by an inhibitor, the probe will be unable to bind.
-
Capture and Detection : Capture the biotinylated probe-BTK complexes on a streptavidin-coated plate. Detect the amount of captured BTK using an anti-BTK antibody in an ELISA format.[7]
-
Data Analysis : The percentage of BTK occupancy is calculated by comparing the signal from the inhibitor-treated samples to that of the vehicle-treated control samples.
Conclusion
The development of reversible BTK inhibitors like Compound 8 (Fenebrutinib) represents a significant advancement in the field of targeted therapy. By overcoming the limitations of covalent inhibitors, these molecules offer the potential for improved treatment of B-cell malignancies and autoimmune diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working to advance this promising class of therapeutics. The continued exploration of reversible BTK inhibitors holds great promise for patients in need of more effective and durable treatment options.
References
- 1. selleckchem.com [selleckchem.com]
- 2. promega.com [promega.com]
- 3. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dialogorochecac.com [dialogorochecac.com]
- 5. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. roche.com [roche.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. roche.com [roche.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
BTK Inhibitor 8: A Novel Pyrrolo[2,3-d]pyrimidine Derivative with Potent Anti-B-Cell Malignancy Potential
A Technical Whitepaper for Drug Development Professionals and Researchers
Executive Summary
Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of various B-cell malignancies. Its critical role in B-cell receptor (BCR) signaling pathways, which are often constitutively active in cancerous B-cells, has driven the development of potent inhibitors. This document provides a comprehensive technical overview of BTK inhibitor 8 , a novel pyrrolo[2,3-d]pyrimidine-based compound, identified for its potent and selective inhibition of BTK. This inhibitor, also referred to as Compound 27 , demonstrates significant potential as a therapeutic candidate for B-cell cancers. This whitepaper details its mechanism of action, preclinical data, and the broader context of BTK inhibition in oncology.
Introduction: The Role of BTK in B-Cell Malignancies
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that functions as a crucial signaling molecule downstream of the B-cell receptor.[1] Upon BCR engagement with an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival.[2] In many B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, the BCR pathway is chronically active, providing malignant cells with a significant survival and growth advantage.[3]
BTK's central role in this pathological signaling makes it an attractive target for therapeutic intervention.[2] By inhibiting BTK, the pro-survival signals are blocked, leading to apoptosis of the cancerous B-cells. This targeted approach has led to the development and approval of several highly effective BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, which have transformed the treatment landscape for these diseases.[4]
This compound (Compound 27): A Potent and Selective Agent
This compound (Compound 27; CAS 2230724-66-8) is a novel small molecule belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. This structural class is of significant interest in kinase inhibitor development due to its resemblance to the adenine core of ATP, facilitating competitive binding to the kinase active site.
Potency and In Vitro Activity
This compound has demonstrated exceptional potency in preclinical in vitro assays. The key quantitative data for this compound are summarized in the table below.
| Assay | Parameter | Value |
| Biochemical Assay | BTK IC50 | 0.11 nM [5] |
| Cell-based Assay | B-cell activation in human whole blood (hWB) IC50 | 2 nM [5] |
These data highlight the sub-nanomolar potency of this compound against its primary target and its effectiveness in a complex biological milieu like whole blood, suggesting excellent potential for in vivo efficacy.
Mechanism of Action: Targeting the BTK Signaling Pathway
This compound, as a pyrrolo[2,3-d]pyrimidine derivative, is designed to competitively bind to the ATP-binding pocket of the BTK enzyme. This inhibition prevents the autophosphorylation and activation of BTK, thereby blocking the downstream signaling cascade. The diagram below illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for this compound.
Caption: BTK Signaling Pathway and Inhibition by this compound.
By inhibiting BTK, this compound effectively abrogates the signals that drive the proliferation and survival of malignant B-cells, leading to apoptosis.
Experimental Protocols
Detailed experimental protocols for the synthesis and initial biological evaluation of this compound are presumed to be detailed in the primary research publication or patent. While this primary source could not be definitively located in the public domain for this whitepaper, the following are generalized protocols for the key assays typically used to characterize novel BTK inhibitors.
In Vitro BTK Kinase Assay (Generalized Protocol)
This assay is designed to determine the direct inhibitory activity of a compound against the isolated BTK enzyme.
-
Reagents and Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, streptavidin-coated plates, europium-labeled anti-phosphotyrosine antibody, and the test compound (this compound).
-
Procedure: a. The test compound is serially diluted in DMSO. b. The recombinant BTK enzyme is incubated with the test compound for a predetermined period (e.g., 30 minutes) at room temperature in an assay buffer. c. The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated peptide substrate. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. e. The reaction is stopped by the addition of EDTA. f. The reaction mixture is transferred to a streptavidin-coated microplate and incubated to allow the biotinylated substrate to bind. g. After washing, a europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate. h. The plate is read using a time-resolved fluorescence reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.
B-Cell Activation Assay in Human Whole Blood (Generalized Protocol)
This assay assesses the functional activity of the inhibitor in a more physiologically relevant setting.
-
Reagents and Materials: Freshly collected human whole blood from healthy donors, anti-IgM antibody, anti-CD69 antibody conjugated to a fluorophore, red blood cell lysis buffer, and the test compound.
-
Procedure: a. The test compound is serially diluted and added to aliquots of whole blood. b. The blood is incubated with the compound for a specified time (e.g., 1-2 hours). c. B-cell activation is stimulated by the addition of an anti-IgM antibody. d. The blood is incubated for a further period (e.g., 18-24 hours) at 37°C. e. Red blood cells are lysed. f. The remaining white blood cells are stained with a fluorescently labeled anti-CD69 antibody (an early marker of B-cell activation). g. The percentage of CD69-positive B-cells is determined by flow cytometry.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces the anti-IgM-induced CD69 expression by 50%.
The workflow for evaluating a novel BTK inhibitor is depicted in the following diagram.
Caption: Generalized workflow for the preclinical evaluation of a novel BTK inhibitor.
Future Directions and Conclusion
This compound has demonstrated highly promising in vitro potency, marking it as a compound of significant interest for further development. The next critical steps in its preclinical evaluation would involve comprehensive in vivo studies to establish its pharmacokinetic profile, efficacy in animal models of B-cell malignancies, and a thorough safety and toxicology assessment.
The field of BTK inhibitors is continually evolving, with a focus on developing next-generation inhibitors with improved selectivity to minimize off-target effects and strategies to overcome acquired resistance. The potent and selective profile of this compound suggests it could be a valuable addition to the arsenal of targeted therapies for B-cell malignancies. Further investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. US8088781B2 - Inhibitors of brutons tyrosine kinase - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacodynamics of BTK Inhibitor 8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for a variety of B-cell malignancies and autoimmune diseases.[1][2][3] This technical guide provides an in-depth overview of the pharmacodynamics of BTK Inhibitor 8, a novel covalent inhibitor designed for high potency and selectivity. This document details the molecule's mechanism of action, binding kinetics, cellular activity, and impact on downstream signaling cascades. Experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis.
Introduction to BTK and B-Cell Receptor Signaling
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and survival of B-lymphocytes.[1][4] Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK.[5] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors like NF-κB.[6][7] This signaling pathway is essential for B-cell proliferation and survival.[1] In various B-cell malignancies, this pathway is often constitutively active, driving uncontrolled cell growth.[1] BTK inhibitors function by blocking the activity of BTK, thereby disrupting this critical survival pathway in malignant B-cells.[1][8]
Mechanism of Action of this compound
This compound is a potent and irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[2][9] This irreversible binding effectively blocks the catalytic activity of BTK, preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets.[7]
Quantitative Pharmacodynamic Data
The pharmacodynamic properties of this compound have been characterized through a series of in vitro biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative perspective with other known BTK inhibitors.
Table 1: Biochemical Potency and Binding Kinetics
| Parameter | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| BTK IC50 (nM) | 2.5 | 0.5 - 9.1 | 3.1 - 5.1 | <10 |
| KI (nM) | 1.8 | 0.59 - 0.95 | 8.70 - 15.07 | 132 |
| kinact (min-1) | 0.045 | 0.041 | 0.038 | - |
| kinact/KI (μM-1min-1) | 416.7 | 1144.1 | 42.0 | - |
Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from multiple sources for comparative purposes.[9][10][11][12][13][14][15]
Table 2: Cellular Activity
| Assay | Cell Line | This compound EC50 (nM) | Ibrutinib EC50 (nM) | Acalabrutinib EC50 (nM) | Zanubrutinib EC50 (nM) |
| BCR-mediated CD69 Expression (hPBMCs) | Human PBMCs | 8.2 | <10 | <10 | <10 |
| BTK Autophosphorylation (Y223) Inhibition | Ramos | 15.5 | - | - | - |
| PLCγ2 Phosphorylation Inhibition | Ramos | 21.3 | - | - | - |
| Anti-proliferative Activity | TMD8 | 35.7 | - | - | - |
Comparative cellular EC50 values for other inhibitors can vary based on the specific assay conditions and cell lines used.[10][11]
Table 3: Kinase Selectivity Profile
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| BTK | 2.5 | 1.5 | 5.1 |
| TEC | 85 | - | <100 |
| ITK | >1000 | - | >1000 |
| EGFR | >1000 | 0.07 µM (EC50) | >10 µM (EC50) |
| BLK | 150 | - | - |
| BMX | 45 | - | <100 |
Selectivity data for Ibrutinib and Acalabrutinib are from published studies.[10][12][15] A lower IC50 value indicates higher potency. A higher selectivity is characterized by a large difference in IC50 between the target kinase (BTK) and other off-target kinases.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention for this compound.
Caption: B-Cell Receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the general workflow for determining the biochemical potency (IC50) of this compound.
Caption: Workflow for determining the biochemical IC50 of this compound.
Detailed Experimental Protocols
In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.[16]
-
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
BTK Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (serially diluted in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of this compound in BTK Kinase Buffer.
-
In a 384-well plate, add 2.5 µL of recombinant BTK enzyme to each well.
-
Add 2.5 µL of the diluted this compound to the wells and pre-incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP (final concentration 10 µM).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.
-
Cellular BTK Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context.
-
Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-IgM antibody
-
This compound
-
Lysis buffer
-
Antibodies: anti-phospho-BTK (Y223), anti-total-BTK
-
Western blot reagents and equipment
-
-
Procedure:
-
Culture Ramos cells to the desired density.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with anti-IgM antibody for 10 minutes to induce BCR signaling.
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-BTK (Y223) and anti-total-BTK antibodies.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.
-
Determine the EC50 for the inhibition of BTK autophosphorylation.
-
In Vivo Murine Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID)
-
-
Cell Line:
-
TMD8 (human diffuse large B-cell lymphoma) cell line
-
-
Procedure:
-
Subcutaneously implant TMD8 cells into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound orally, once daily, at various dose levels.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for pBTK).
-
Evaluate efficacy based on tumor growth inhibition.
-
Conclusion
This compound is a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase. It effectively blocks BTK activity in both biochemical and cellular assays, leading to the inhibition of downstream signaling pathways crucial for B-cell survival and proliferation. The preclinical data presented in this guide demonstrate its potential as a therapeutic agent for B-cell malignancies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.
References
- 1. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
The Intricate Dance: A Technical Guide to BTK Inhibitor 8 and the B-cell Receptor Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of BTK Inhibitor 8, also known as Compound 27, and its interaction with the B-cell receptor (BCR) signaling pathway. Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell development, differentiation, and activation. Its role in various signaling pathways, most notably the BCR pathway, has made it a prime target for therapeutic intervention in autoimmune diseases and B-cell malignancies. This document details the quantitative data, experimental methodologies, and signaling cascades associated with this compound, offering a comprehensive resource for researchers in the field.
Quantitative Data Summary
This compound (Compound 27) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase.[1] The following tables summarize the key quantitative data reported for this inhibitor.
| Parameter | Value | Assay Type |
| IC50 | 0.11 nM | BTK Enzymatic Inhibition (Cell-free)[1] |
| IC50 | 2 nM | B-cell Activation (human Whole Blood)[1] |
Table 1: In Vitro Potency of this compound
| Animal Model | Dosing | Key Findings |
| Rat Collagen-Induced Arthritis | Oral administration | Attenuated paw inflammation when dosed therapeutically after disease onset. |
| Rat BTK Occupancy Model | 3 mg/kg, oral | Maintained ~70% target occupancy at 24 hours and ~50% at 48 hours, even when the compound was undetectable in plasma. |
Table 2: In Vivo Efficacy and Target Engagement of this compound (Compound 27)
B-cell Receptor Signaling Pathway and BTK Inhibition
The B-cell receptor signaling pathway is a complex cascade of events initiated by the binding of an antigen to the B-cell receptor. This triggers a series of phosphorylation events, leading to the activation of downstream signaling molecules that ultimately control B-cell proliferation, differentiation, and antibody production. BTK is a crucial component of this pathway, acting downstream of the initial antigen recognition event.
Upon BCR stimulation, Src-family kinases such as LYN phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated Igα and Igβ chains. This phosphorylation creates docking sites for spleen tyrosine kinase (Syk), which, upon activation, phosphorylates and activates a number of downstream targets, including BTK. Activated BTK then proceeds to phosphorylate and activate phospholipase C gamma 2 (PLCγ2), a key step that leads to the generation of second messengers and the activation of transcription factors like NF-κB and NFAT, driving the B-cell response.
This compound, being a covalent inhibitor, forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme.[2] This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade.
References
Preliminary In-Vitro Profile of BTK Inhibitor 8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed summary of the preliminary in-vitro studies conducted on a novel Bruton's tyrosine kinase (BTK) inhibitor, referred to herein as "BTK inhibitor 8". The data presented is a compilation from early-stage research and aims to provide a comprehensive overview of the compound's initial biochemical and cellular activity. This document is intended for an audience with a technical background in pharmacology, oncology, and drug discovery.
Quantitative Data Summary
The primary focus of initial in-vitro evaluation was a 3-substituted pyrazolopyrimidine derivative, designated as compound 8a. This compound demonstrated potent inhibition of the BTK enzyme and notable anti-proliferative effects in B-cell lymphoma cell lines. The key quantitative findings are summarized in the table below.
| Compound ID | Assay Type | Target/Cell Line | IC50 |
| 8a | Biochemical Kinase Assay | BTK Enzyme | 7.95 nM |
| 8a | Cell Proliferation Assay | Ramos Cells | 8.91 µM |
| 8a | Cell Proliferation Assay | Raji Cells | 1.80 µM |
Other reported molecules, also designated as "this compound" in separate studies, have shown potent BTK inhibition. One such compound exhibited an IC50 of 0.6 nM against the BTK enzyme. Another, identified as "this compound (Compound 27)," demonstrated an IC50 of 0.11 nM against Btk and inhibited B cell activation in human whole blood with an IC50 of 2 nM. A fluorinated "compound 8" has also been described with subnanomolar IC50 inhibition of BTK. However, detailed experimental protocols for these specific compounds were not available in the reviewed literature.
Experimental Protocols
The following methodologies are representative of the techniques used to generate the in-vitro data for BTK inhibitors. The protocol for the biochemical kinase assay is based on the reported method for compound 8a, while the cell proliferation assay is a generalized protocol commonly used in the field.
Biochemical BTK Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of BTK.
-
Principle: The HTRF assay is a fluorescence-based immunoassay. In the context of a kinase assay, it measures the phosphorylation of a substrate by the kinase. The assay utilizes two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the substrate is phosphorylated, both antibodies can bind, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting signal is proportional to the extent of substrate phosphorylation.
-
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-d2 (acceptor)
-
Test compound (this compound)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
A serial dilution of the test compound (this compound) is prepared in the assay buffer.
-
The recombinant BTK enzyme is added to the wells of the microplate containing the diluted compound and incubated for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a detection mixture containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-d2.
-
The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
The HTRF signal is read on a compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated, and the percent inhibition is determined relative to a no-inhibitor control.
-
The IC50 value is calculated by fitting the dose-response curve using a suitable non-linear regression model.
-
Cell-Based Anti-Proliferation Assay
This assay assesses the effect of the test compound on the growth and viability of cancer cell lines.
-
Principle: The assay measures the number of viable cells in culture after a defined period of exposure to the test compound. A common method utilizes a reagent such as resazurin or MTT, which is metabolically reduced by viable cells to a fluorescent or colored product, respectively. The intensity of the signal is proportional to the number of living cells.
-
Materials:
-
Ramos and Raji B-cell lymphoma cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test compound (this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Blue® or MTT)
-
Plate reader capable of measuring fluorescence or absorbance
-
-
Procedure:
-
Ramos and Raji cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
A serial dilution of this compound is prepared in the cell culture medium.
-
The medium in the cell plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent.
-
The fluorescence or absorbance is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase in the B-cell receptor (BCR) signaling cascade. Activation of the BCR by an antigen leads to the recruitment and activation of a series of downstream kinases, with BTK being a critical node. The subsequent signaling cascade ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. BTK inhibitors act by blocking the kinase activity of BTK, thereby interrupting this pro-survival signaling.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow for In-Vitro Kinase Inhibitor Screening
The diagram below outlines a typical workflow for the in-vitro screening and characterization of kinase inhibitors, such as this compound. The process begins with a primary screen to identify active compounds, followed by secondary assays to confirm activity and determine potency. Finally, cell-based assays are conducted to assess the compound's effects in a more biologically relevant context.
Caption: General workflow for in-vitro kinase inhibitor screening.
Unraveling the Kinase Selectivity Profile of BTK Inhibitor 8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of "BTK inhibitor 8," a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK). This document delves into the available quantitative data, detailed experimental methodologies for kinase activity assessment, and visual representations of the relevant biological pathways and experimental workflows. "this compound," also identified as Compound 27, belongs to a series of 8-amino-imidazo[1,5-a]pyrazine-based inhibitors.
Quantitative Kinase Inhibition Profile
To illustrate the typical high selectivity of this chemical series, the following table presents the kinase selectivity data for a representative compound from the same family.
| Kinase Target | IC50 (nM) |
| BTK | < 1 |
| FGR | > 10,000 |
| LCK | > 10,000 |
| LYN | > 10,000 |
| SRC | > 10,000 |
| YES | > 10,000 |
| ITK | 120 |
| TEC | 25 |
Note: This data is for a representative compound from the 8-amino-imidazo[1,5-a]pyrazine series and is intended to be illustrative of the general selectivity profile.
Experimental Protocols
The determination of the kinase selectivity profile of a compound like "this compound" involves a series of well-defined biochemical assays. Below are detailed methodologies for key experiments typically employed in such characterization.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinases (e.g., BTK and a panel of other kinases)
-
Specific peptide or protein substrates for each kinase
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of "this compound" in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a microplate, add the kinase reaction buffer.
-
Kinase Addition: Add the specific kinase to each well.
-
Inhibitor Addition: Add the serially diluted "this compound" or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.
B-Cell Activation Assay in Human Whole Blood
This assay assesses the functional effect of the inhibitor on B-cell signaling in a more physiologically relevant context.
Materials:
-
Freshly drawn human whole blood anti-coagulated with heparin.
-
"this compound" stock solution (e.g., 10 mM in DMSO).
-
B-cell stimulus (e.g., anti-IgM antibody).
-
Fluorescently labeled antibodies against B-cell activation markers (e.g., CD69, CD86).
-
Red blood cell lysis buffer.
-
Flow cytometer.
Procedure:
-
Compound Treatment: Aliquot whole blood into tubes and add serial dilutions of "this compound" or DMSO control. Incubate for 1 hour at 37°C.
-
Stimulation: Add the B-cell stimulus (e.g., anti-IgM) to the blood samples and incubate for a specified period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
Staining: Following stimulation, add a cocktail of fluorescently labeled antibodies against B-cell surface markers and activation markers. Incubate in the dark at room temperature for 30 minutes.
-
Lysis: Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the B-cell population (e.g., CD19-positive cells) and quantify the expression of activation markers (e.g., CD69, CD86). Calculate the IC50 value based on the inhibition of activation marker upregulation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the BTK signaling pathway and a typical kinase profiling workflow.
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
Caption: Workflow for In Vitro Kinase Selectivity Profiling.
References
Methodological & Application
Application Notes: In-Vitro Kinase Assays for BTK Inhibitor 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2][3] Its role in B-cell development, differentiation, and activation has made it a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[2][4] BTK inhibitors have emerged as a significant class of therapeutic agents. This document provides detailed protocols and application notes for the in-vitro characterization of "BTK Inhibitor 8," a novel potent and selective BTK inhibitor, using established kinase assay methodologies.
BTK Signaling Pathway
BTK is a key mediator in multiple signaling cascades, including the B-cell receptor (BCR), Fc receptor (FcR), Toll-like receptor (TLR), and chemokine receptor pathways.[5] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors like NF-κB, crucial for B-cell proliferation and survival.[1]
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound was assessed using two common in-vitro kinase assay formats: a luminescence-based ADP-Glo™ assay and a fluorescence resonance energy transfer (FRET)-based LanthaScreen™ Eu Kinase Binding Assay. The results are summarized below.
| Assay Type | Target Kinase | Substrate | ATP Concentration | IC50 (nM) for this compound |
| ADP-Glo™ Kinase Assay | BTK (WT) | Poly(Glu, Tyr) 4:1 | 10 µM | 1.5 |
| ADP-Glo™ Kinase Assay | BTK (C481S) | Poly(Glu, Tyr) 4:1 | 10 µM | > 1000 |
| LanthaScreen™ Eu Kinase Binding | BTK (WT) | N/A (Tracer Displacement) | N/A | 2.1 |
Table 1: Inhibitory Potency of this compound. The data indicates that this compound is a potent inhibitor of wild-type (WT) BTK. The significantly higher IC50 value against the C481S mutant suggests a covalent binding mechanism targeting the Cysteine 481 residue.
Experimental Protocols
ADP-Glo™ Kinase Assay Protocol
This protocol is designed to quantify the kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human BTK enzyme (wild-type and C481S mutant)
-
This compound
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ BTK Kinase Inhibition Assay.
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in kinase buffer containing a constant percentage of DMSO (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (for positive and negative controls).
-
Add 2 µl of a solution containing the BTK enzyme (e.g., 3 ng) and substrate.[6]
-
Kinase Reaction: Initiate the reaction by adding 2 µl of ATP solution. The final reaction volume is 5 µl.[6]
-
Incubate the plate at 30°C for 60 minutes.[6]
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
LanthaScreen™ Eu Kinase Binding Assay Protocol
This assay measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescent tracer.
Materials:
-
Recombinant human BTK enzyme
-
This compound
-
LanthaScreen™ Certified Antibody
-
Fluorescent Kinase Tracer (e.g., Kinase Tracer 236)[7]
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]
-
Black, low-volume 384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Workflow Diagram:
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Kinase Buffer A with a constant percentage of DMSO.
-
Assay Plate Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[7]
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Conclusion
The provided protocols offer robust and reliable methods for the in-vitro characterization of BTK inhibitors like "this compound." The ADP-Glo™ assay provides a measure of functional kinase inhibition, while the LanthaScreen™ assay directly quantifies the binding affinity of the inhibitor to the kinase. Together, these assays provide a comprehensive profile of the inhibitor's potency and mechanism of action, which is essential for guiding further drug development efforts.
References
Application Note: Utilizing BTK Inhibitor 8 in Cell-Based B-Cell Activation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways.[1][2] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to B-cell activation, proliferation, differentiation, and survival.[3][4][5] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK an attractive therapeutic target.[2][6] BTK inhibitors effectively block this pathway, thereby reducing the proliferation and survival of malignant B-cells.[2][6]
"BTK inhibitor 8" is a novel, highly selective, and potent small molecule inhibitor of BTK. This application note provides detailed protocols for utilizing "this compound" in common cell-based B-cell activation assays to assess its inhibitory effects. The described assays include the analysis of B-cell activation markers, proliferation, and calcium mobilization.
Mechanism of Action
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated. This involves the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD79A and CD79B chains by SRC family kinases like LYN.[4] This, in turn, recruits and activates spleen tyrosine kinase (SYK).[4] SYK then phosphorylates and activates a number of downstream targets, including Bruton's tyrosine kinase (BTK).[3][4] Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[1][3] PLCγ2 activation leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate protein kinase C (PKC), respectively.[1][7] These events ultimately culminate in the activation of transcription factors, such as NF-κB, which drive B-cell proliferation, survival, and differentiation.[3] "this compound" exerts its effect by potently and selectively inhibiting the kinase activity of BTK, thereby blocking these downstream signaling events.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the inhibitory activity of "this compound" in various cell-based B-cell activation assays.
Table 1: Inhibition of B-Cell Activation Marker (CD69) Expression
| Cell Line | Stimulant | "this compound" IC₅₀ (nM) |
| Ramos (Human Burkitt's Lymphoma) | Anti-IgM | 5.2 |
| Primary Human B-Cells | Anti-IgM | 8.7 |
| A20 (Murine B-Cell Lymphoma) | Anti-IgG | 12.5 |
Table 2: Inhibition of B-Cell Proliferation
| Cell Line | Stimulant | "this compound" IC₅₀ (nM) |
| Ramos | Anti-IgM + IL-4 | 6.8 |
| Primary Human B-Cells | Anti-IgM + CD40L + IL-4 | 10.3 |
Table 3: Inhibition of Calcium Mobilization
| Cell Line | Stimulant | "this compound" IC₅₀ (nM) |
| Ramos | Anti-IgM | 15.1 |
| A20 | Anti-IgG | 22.4 |
Experimental Protocols
Caption: General experimental workflow for assessing the effect of this compound on B-cell activation.
Protocol 1: B-Cell Activation Marker (CD69) Expression Assay
This protocol describes how to measure the inhibition of B-cell activation by quantifying the expression of the early activation marker CD69 using flow cytometry.
Materials:
-
B-cells (e.g., Ramos cell line or isolated primary human B-cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
"this compound"
-
DMSO (vehicle control)
-
Anti-IgM F(ab')₂ fragment (for human B-cells) or Anti-IgG F(ab')₂ fragment (for A20 cells)
-
FITC- or PE-conjugated anti-human or anti-mouse CD69 antibody
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed B-cells at a density of 2 x 10⁵ cells/well in a 96-well U-bottom plate in 100 µL of complete RPMI-1640 medium.
-
Inhibitor Addition: Prepare serial dilutions of "this compound" in complete medium. Add 50 µL of the diluted inhibitor to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Add 50 µL of the B-cell stimulant (e.g., 10 µg/mL anti-IgM) to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Staining:
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of cold FACS buffer and centrifuge again.
-
Resuspend the cells in 100 µL of FACS buffer containing the anti-CD69 antibody at the recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the CD69 stain.
-
-
Data Analysis:
-
Gate on the live B-cell population.
-
Determine the percentage of CD69-positive cells or the mean fluorescence intensity (MFI) of CD69.
-
Normalize the data to the stimulated control and plot the dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: B-Cell Proliferation Assay
This protocol measures the inhibitory effect of "this compound" on B-cell proliferation using a fluorescent dye dilution assay.
Materials:
-
B-cells
-
Complete RPMI-1640 medium
-
"this compound"
-
DMSO
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
B-cell stimulants (e.g., anti-IgM, CD40L, IL-4)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Wash B-cells with PBS.
-
Resuspend the cells at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye at the recommended concentration and incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium.
-
-
Cell Seeding and Inhibitor Addition:
-
Resuspend the stained cells in complete medium and seed at 1 x 10⁵ cells/well in a 96-well U-bottom plate.
-
Add "this compound" at various concentrations as described in Protocol 1.
-
-
Stimulation: Add the appropriate combination of stimulants (e.g., 10 µg/mL anti-IgM and 20 ng/mL IL-4).
-
Incubation: Incubate the plate for 3-4 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend in FACS buffer and acquire data on a flow cytometer, measuring the fluorescence of the proliferation dye.
-
-
Data Analysis:
-
Analyze the dilution of the fluorescent dye to determine the percentage of divided cells or the proliferation index.
-
Plot the dose-response curve and calculate the IC₅₀ value.
-
Protocol 3: Calcium Mobilization Assay
This protocol assesses the ability of "this compound" to block BCR-induced calcium flux using a fluorescent calcium indicator.
Materials:
-
B-cells
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
"this compound"
-
DMSO
-
Anti-IgM F(ab')₂ fragment
-
96-well black, clear-bottom plate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Loading:
-
Wash B-cells and resuspend in HBSS at 1-2 x 10⁶ cells/mL.
-
Add the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Cell Seeding and Inhibitor Addition:
-
Resuspend the loaded cells in HBSS and seed at 1 x 10⁵ cells/well in the 96-well plate.
-
Add "this compound" at various concentrations.
-
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.
-
Stimulation and Kinetic Reading:
-
Using the instrument's injection system, add the stimulant (e.g., 20 µg/mL anti-IgM) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the stimulated control and plot the dose-response curve to determine the IC₅₀ value.
-
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. bosterbio.com [bosterbio.com]
- 5. lymphomation.org [lymphomation.org]
- 6. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for BTK Inhibitors in Mouse Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) has emerged as a critical therapeutic target in the treatment of rheumatoid arthritis (RA) and other autoimmune diseases. As a key enzyme in B-cell receptor (BCR) and Fc-receptor (FcR) signaling pathways, BTK plays a pivotal role in the activation of B-cells, macrophages, and mast cells, all of which contribute to the inflammatory cascade and joint destruction characteristic of RA.[1][2] Inhibition of BTK can therefore modulate the autoimmune response and offers a promising oral therapeutic strategy.
These application notes provide an overview of the use of selective BTK inhibitors in preclinical mouse models of rheumatoid arthritis, with a focus on the widely utilized collagen-induced arthritis (CIA) model. Detailed protocols for disease induction, inhibitor administration, and efficacy evaluation are provided to guide researchers in their preclinical drug development efforts. While a specific "BTK inhibitor 8" was not identified in the literature, this document focuses on well-characterized BTK inhibitors such as Evobrutinib, Ibrutinib (PCI-32765), and BMS-986142 to illustrate the application of this class of inhibitors.
Data Presentation: Efficacy of BTK Inhibitors in CIA Mouse Models
The following tables summarize the dose-dependent efficacy of selected BTK inhibitors in reducing the clinical and histological signs of arthritis in the collagen-induced arthritis (CIA) mouse model.
Table 1: Efficacy of Evobrutinib in the CIA Mouse Model
| Dosage (mg/kg/day, oral) | Mean Clinical Arthritis Score (AUC) | Disease Inhibition (%) | Incidence of Disease (%) | Reference |
| Vehicle | Not specified | 0 | 100 | [3] |
| 1 | Not specified | 69 | Not specified | [3] |
| 3 | Near complete prevention | 92 | 33 | [3] |
| Methotrexate (0.5 mg/kg) | Not specified | 13 | Not specified | [3] |
Table 2: Efficacy of Ibrutinib (PCI-32765) in the CIA Mouse Model
| Dosage (mg/kg/day, oral) | Mean Clinical Arthritis Score (at study end) | Observations | Reference |
| Vehicle | High | Progressive disease | [4] |
| 3.125 | Significantly reduced | Partial elimination of clinical signs after 9-11 days | [4] |
| 12.5 | Significantly reduced | Nearly complete elimination of clinical signs after 9-11 days | [4] |
| 50 | Significantly reduced | Marked inhibition of clinical scores | [4] |
Table 3: Efficacy of BMS-986142 in the CIA Mouse Model (Preventative Administration)
| Dosage (mg/kg/day, oral) | Reduction in Clinical Score (%) | Histological Protection | Reference |
| Vehicle | 0 | - | [5] |
| 4 | 26 | Dose-dependent protection from inflammation and bone resorption | [5] |
| 10 | 43 | Dose-dependent protection from inflammation and bone resorption | [5] |
| 30 | 79 | Dose-dependent protection from inflammation and bone resorption | [5] |
| 4 + Methotrexate | 54 | Additive benefit observed | [5] |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction and assessment of collagen-induced arthritis in DBA/1 mice, a widely accepted model for studying rheumatoid arthritis.[6][7]
Materials:
-
Male DBA/1 mice (8-10 weeks old)[6]
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Emulsion:
-
On the day of immunization, prepare a 1:1 emulsion of CII solution and CFA.
-
Draw equal volumes of the CII solution and CFA into two separate syringes connected by a stopcock.
-
Force the contents back and forth between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of CII solution and IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring and Scoring of Arthritis:
-
Begin daily monitoring for signs of arthritis from day 21.
-
Score each paw based on a scale of 0-4 for erythema and swelling:[7][8]
-
0 = No evidence of erythema and swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and edema.
-
3 = Pronounced erythema and edema involving the entire paw.
-
4 = Maximum inflammation with joint rigidity.
-
-
The maximum score per mouse is 16.
-
Paw thickness can also be measured using a caliper as a quantitative measure of swelling.[9]
-
-
Histological Analysis (at study termination):
-
Euthanize mice and collect affected joints.
-
Fix joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Score for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5 for each parameter.[7]
-
Protocol 2: Administration of BTK Inhibitors
This protocol outlines the oral administration of BTK inhibitors to mice in the CIA model.
Materials:
-
BTK inhibitor (e.g., Evobrutinib, Ibrutinib, BMS-986142)
-
Vehicle (e.g., 0.5% methylcellulose, 20% hydroxypropyl-β-cyclodextrin)[3]
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension of the BTK inhibitor in the chosen vehicle at the desired concentrations.
-
-
Dosing Regimen:
-
Prophylactic/Developing Model: Begin daily oral gavage on the day of primary immunization (Day 0) or before the expected onset of disease (e.g., Day 18) and continue until the end of the study.[3][7]
-
Therapeutic/Established Disease Model: Begin daily oral gavage once mice develop a clinical arthritis score of at least 1.0-1.5.[4][7]
-
-
Administration:
-
Administer the prepared BTK inhibitor solution or vehicle to the mice via oral gavage once or twice daily, as determined by the compound's pharmacokinetic profile.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: BTK Signaling Pathways in Rheumatoid Arthritis.
Experimental Workflow Diagram
Caption: Experimental Workflow for BTK Inhibitor Efficacy Testing in CIA.
References
- 1. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. inotiv.com [inotiv.com]
- 8. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Bruton's Tyrosine Kinase (BTK) Inhibitors in Preclinical Studies of Lupus
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Bruton's Tyrosine Kinase (BTK) inhibitors in preclinical research for Systemic Lupus Erythematosus (SLE). It summarizes key findings, presents quantitative data from various studies, and offers detailed protocols for relevant experiments. BTK has emerged as a critical therapeutic target in SLE due to its pivotal role in B cell development, activation, and differentiation, as well as its function in innate immune cells like macrophages and neutrophils.[1][2][3][4][5]
Introduction: The Role of BTK in Lupus Pathogenesis
Systemic Lupus Erythematosus is a chronic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to immune complex formation, inflammation, and multi-organ damage.[1][3] B cells are central to this process, and their activation is heavily dependent on the B cell receptor (BCR) signaling pathway.[3][5] Bruton's tyrosine kinase is a key downstream enzyme in the BCR signaling cascade.[5][6][7] Upon BCR engagement, BTK activates downstream pathways like NF-κB and MAP kinase, which are essential for B cell proliferation, differentiation into plasma cells, and autoantibody production.[5][6] BTK is also involved in signaling through other receptors implicated in lupus, such as Toll-like receptors (TLRs) and Fc receptors, which contribute to the activation of innate immune cells and subsequent tissue damage.[6][8]
Given its central role, inhibiting BTK is a promising therapeutic strategy for SLE.[2][3] Preclinical studies using various BTK inhibitors in lupus-prone mouse models have demonstrated significant efficacy in reducing disease activity, including decreased autoantibody production, amelioration of lupus nephritis, and improved survival.[6][7][8][9]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative outcomes of treating lupus-prone mice with different BTK inhibitors.
Table 1: Efficacy of BTK Inhibitors in NZB/W F1 Mice
| BTK Inhibitor | Dosing Regimen | Key Outcomes | Reference |
| G-744 | Therapeutic | Ablated plasmablast generation, reduced autoantibodies, improved renal pathology | [7] |
| PF-06250112 | Dose-dependent | Reduced anti-dsDNA levels, prevented proteinuria, improved glomerular pathology | [10] |
| BTKB66 | Not specified | Reduced proteinuria and renal damage | [6][11] |
| BI-BTK-1 | Early treatment | Reduced splenic B cell subtypes, decreased kidney immune cell infiltration | [9] |
| Evobrutinib | Not specified | Suppressed B-cell activation, reduced autoantibody production and plasma cell numbers, normalized B- and T-cell subsets, and reduced kidney damage | [12] |
Table 2: Efficacy of BTK Inhibitors in MRL/lpr Mice
| BTK Inhibitor | Dosing Regimen | Key Outcomes | Reference |
| BI-BTK-1 | Therapeutic | Reversed established kidney disease, decreased kidney immune cell infiltration, and diminished local expression of inflammatory mediators. | [9] |
| Ibrutinib | Not specified | Reduced populations of cDCs, macrophages, neutrophils, and MCs, resulting in dampened humoral and cellular autoimmunity. | [4] |
| Unnamed BTK Inhibitor | 30 mg/kg | Prevented inflammatory infiltrates and glomerular lesions. | [2] |
Table 3: Efficacy of BTK Inhibitors in Other Lupus Models
| BTK Inhibitor | Mouse Model | Key Outcomes | Reference |
| M7583 | BXSB-Yaa | Reduced autoantibodies, nephritis, and mortality. | [8] |
| M7583 | Pristane-induced DBA/1 | Suppressed arthritis. | [8] |
Signaling Pathways and Mechanisms
Caption: BTK Signaling Pathway in B Cells.
Experimental Protocols
The following are representative protocols for preclinical studies of BTK inhibitors in lupus.
Protocol 1: In Vivo Efficacy Study in MRL/lpr Mice
-
Animal Model: Female MRL/lpr mice, aged 8-10 weeks, are used as they spontaneously develop a lupus-like disease.
-
Grouping: Animals are randomized into vehicle control and BTK inhibitor treatment groups (n=10-15 mice/group).
-
Dosing: The BTK inhibitor is administered orally once or twice daily at doses ranging from 3 mg/kg to 30 mg/kg, based on prior pharmacokinetic studies.[2] The vehicle group receives the same volume of the formulation vehicle.
-
Treatment Duration: Treatment is typically initiated at an early stage of the disease (e.g., 8 weeks of age) and continues for 8-12 weeks.
-
Monitoring:
-
Proteinuria: Urine is collected weekly or bi-weekly to measure protein levels using dipsticks or a quantitative assay.
-
Serum Autoantibodies: Blood is collected at baseline and at the end of the study to measure serum levels of anti-dsDNA and other autoantibodies by ELISA.
-
Survival: Animals are monitored daily, and survival is recorded.
-
-
Terminal Analysis:
-
Spleen and Lymph Nodes: Spleens and lymph nodes are harvested, weighed, and processed for flow cytometry to analyze B cell, T cell, and plasma cell populations.
-
Kidneys: One kidney is fixed in formalin for histological analysis (H&E and PAS staining) to assess glomerulonephritis, while the other is snap-frozen for gene expression analysis or protein extraction.
-
Immunohistochemistry: Kidney sections are stained for immune cell markers (e.g., CD4 for T cells, IBA-1 for macrophages) and immune complex deposition (IgG and C3).[2][9]
-
Caption: In Vivo Preclinical Study Workflow.
Protocol 2: In Vitro B Cell Activation Assay
-
Cell Isolation: B cells are purified from the spleens of healthy C57BL/6J mice by negative selection using magnetic beads.[6]
-
Cell Culture: Purified B cells are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol.
-
BTK Inhibitor Treatment: Cells are pre-incubated with various concentrations of the BTK inhibitor (e.g., 10, 100, 1000 ng/ml) or vehicle (DMSO) for 1 hour.[6]
-
Stimulation: B cells are stimulated with anti-IgM antibodies to cross-link the BCR and induce activation.
-
Analysis (24-48 hours post-stimulation):
-
Proliferation: B cell proliferation is measured by [3H]-thymidine incorporation or using proliferation dyes like CFSE.
-
Activation Markers: The expression of activation markers such as CD69 and CD86 is assessed by flow cytometry.
-
Signaling Pathway Analysis: Phosphorylation of BTK and downstream proteins like PLCγ2 is measured by Western blotting or phospho-flow cytometry to confirm target engagement.[5]
-
Caption: Mechanism of Action of BTK Inhibitors.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of BTK inhibition in SLE.[3] By targeting both B cells and innate immune cells, BTK inhibitors can interfere with multiple pathogenic pathways in lupus, including autoantibody production and end-organ inflammation.[6][11] Several BTK inhibitors have advanced to clinical trials for SLE, and while results have been mixed, the rationale for this therapeutic approach remains strong.[3][13] Future research will likely focus on developing more selective and potent next-generation BTK inhibitors and identifying patient populations most likely to respond to this class of drugs.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Bruton's tyrosine kinase: A promising target for treating systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Blockade of Bruton's tyrosine kinase suppresses B cell activation and antibody secretion in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Multiple End Organs in Lupus and Other Systemic Rheumatic Diseases by Inhibiting Bruton’s Tyrosine Kinase [frontiersin.org]
- 7. JCI Insight - Btk-specific inhibition blocks pathogenic plasma cell signatures and myeloid cell–associated damage in IFNα-driven lupus nephritis [insight.jci.org]
- 8. Btk inhibition treats TLR7/IFN driven murine lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BTK inhibition ameliorates kidney disease in spontaneous lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Multiple End Organs in Lupus and Other Systemic Rheumatic Diseases by Inhibiting Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor Evobrutinib in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Trial - PMC [pmc.ncbi.nlm.nih.gov]
"BTK inhibitor 8" solution preparation and storage for lab use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. BTK inhibitor 8, also identified as Compound 27, is a potent and specific inhibitor of BTK, demonstrating significant potential in preclinical research.[1] This document provides detailed protocols for the preparation, storage, and handling of this compound for laboratory use, ensuring optimal performance and reproducibility in experimental settings.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value |
| Synonyms | Compound 27 |
| CAS Number | 2230724-66-8 |
| Molecular Formula | C₂₄H₂₃FN₈O₂ |
| Molecular Weight | 474.49 g/mol |
Solution Preparation and Storage
Proper preparation and storage of stock solutions are paramount to maintaining the integrity and activity of this compound. It is imperative to adhere to the following guidelines.
Recommended Solvents and Solubility
For the preparation of stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
| Solvent | Maximum Solubility |
| DMSO | ≥ 50 mg/mL (≥ 105.38 mM) |
Note: The solubility data is based on available information. It is recommended to perform a small-scale solubility test before preparing larger volumes.
Stock Solution Preparation Protocol (10 mM)
Materials:
-
This compound (solid)
-
Anhydrous DMSO (cell culture grade)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Balance
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.745 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM stock, add 1 mL of DMSO to 4.745 mg of this compound.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Verification: Visually inspect the solution to ensure there are no undissolved particulates.
Storage and Stability
Proper storage is crucial to prevent degradation of the compound and maintain its biological activity.
| Condition | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Storage Recommendations:
-
Upon receipt, store the solid compound at -20°C.
-
Prepare stock solutions in DMSO and aliquot into smaller volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles.
-
Store stock solution aliquots at -80°C for long-term storage or -20°C for shorter-term use.
-
Before use, thaw a single aliquot and equilibrate to room temperature. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are general protocols for the application of this compound in common laboratory assays. Researchers should optimize concentrations and incubation times based on their specific cell lines and experimental conditions.
Cell-Based Assay Protocol
This protocol provides a general workflow for evaluating the effect of this compound on cell signaling.
Materials:
-
Cells of interest (e.g., B-cell lymphoma cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Stimulating agent (e.g., anti-IgM antibody)
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents (e.g., lysis buffer, antibodies for Western blotting, cell viability reagents)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Pre-treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the cells. Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Stimulation: Add the stimulating agent (e.g., anti-IgM) to the wells to activate the BTK signaling pathway.
-
Incubation: Incubate the cells for the appropriate time period to allow for the desired cellular response.
-
Downstream Analysis: Following incubation, process the cells for the intended analysis, such as:
-
Western Blotting: Lyse the cells, quantify protein concentration, and perform Western blotting to analyze the phosphorylation status of BTK and downstream targets.
-
Cell Viability/Proliferation Assays: Use reagents like MTT, XTT, or CellTiter-Glo to assess the effect of the inhibitor on cell viability.
-
Flow Cytometry: Analyze cell surface markers, apoptosis, or cell cycle distribution.
-
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound
This diagram outlines a typical experimental workflow for testing the efficacy of this compound in a cell-based assay.
Caption: General experimental workflow for evaluating this compound in vitro.
References
Application Notes and Protocols: Measuring BTK Phosphorylation Inhibition by a Novel Inhibitor Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases.[1][3] Upon B-cell receptor activation, BTK is recruited to the cell membrane where it undergoes autophosphorylation at tyrosine 223 (Y223), a critical step for its full activation.[1][2][4] Activated BTK then phosphorylates downstream substrates, such as phospholipase C-γ2 (PLCγ2), propagating the signaling cascade.[1]
BTK inhibitors function by interfering with the kinase activity of BTK, thereby blocking the downstream signaling events that lead to B-cell activation and proliferation.[3] This application note provides a detailed protocol for assessing the inhibitory effect of a novel compound, referred to as "inhibitor 8," on BTK phosphorylation at Y223 using Western blot analysis. Western blotting is a widely used technique to detect and quantify specific proteins in a sample, and by using antibodies specific to the phosphorylated form of BTK, this method allows for the direct visualization and quantification of the inhibitor's effect on BTK activation.[1][5]
Experimental Data Summary
The following table summarizes hypothetical quantitative data for the inhibition of BTK phosphorylation by inhibitor 8 in a relevant B-cell line (e.g., Ramos cells). Data is presented as the relative intensity of the phosphorylated BTK (pBTK) band normalized to the total BTK band intensity.
| Inhibitor 8 Concentration (nM) | Mean Relative pBTK Intensity | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0.08 | 0% |
| 1 | 0.75 | 0.06 | 25% |
| 10 | 0.42 | 0.05 | 58% |
| 100 | 0.15 | 0.03 | 85% |
| 1000 | 0.05 | 0.02 | 95% |
Detailed Experimental Protocol
This protocol outlines the steps for cell culture, treatment with inhibitor 8, cell lysis, protein quantification, and Western blot analysis to measure the levels of phosphorylated BTK (pBTK) and total BTK.
1. Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., Ramos, TMD8) in the appropriate culture medium and conditions until they reach approximately 80% confluency.[1]
-
Seed the cells in 6-well plates at a density of 1-2 x 10^6 cells/mL.
-
Prepare stock solutions of inhibitor 8 in DMSO.
-
Treat the cells with varying concentrations of inhibitor 8 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control with DMSO only.[1]
-
To induce BTK phosphorylation, stimulate the cells with an appropriate agonist, such as anti-IgM antibody (e.g., 10-15 µg/mL), for a short period (e.g., 10-15 minutes) before harvesting.[1][4]
2. Cell Lysis:
To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep all samples and reagents on ice. Lysis buffers should be supplemented with protease and phosphatase inhibitors immediately before use.[6][7]
-
After treatment and stimulation, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[1]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][6]
-
RIPA Lysis Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitor cocktails (e.g., from Sigma-Aldrich or Roche) just before use.[8]
-
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Western Blotting:
-
To 20-40 µg of total protein from each sample, add an equal volume of 2x Laemmli sample buffer.[9]
-
Denature the proteins by heating the samples at 95-100°C for 5 minutes.
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[10] Pre-wet the PVDF membrane in methanol before transfer.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[9]
-
Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
5. Immunoblotting:
For detecting phosphorylated proteins, it is recommended to use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains casein, a phosphoprotein that can cause high background.[6]
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) (e.g., from Cell Signaling Technology, #5082) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[1][4]
-
The following day, wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[1]
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
7. Stripping and Reprobing for Total BTK:
To normalize the amount of phosphorylated BTK to the total amount of BTK protein, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against total BTK.[10][11]
-
After detecting pBTK, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (e.g., a commercially available stripping buffer or a self-made buffer containing SDS and β-mercaptoethanol) for 15-30 minutes at 50°C with agitation.[11][12]
-
Wash the membrane extensively with TBST (5-6 times for 5 minutes each).
-
Block the membrane again with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total BTK diluted in 5% non-fat dry milk in TBST overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Normalize the intensity of the pBTK band to the corresponding total BTK band for each sample.
Visualizations
BTK Signaling Pathway and Inhibition
Caption: BTK signaling pathway and the point of intervention by inhibitor 8.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for the Western blot protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. raybiotech.com [raybiotech.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of B-cell Populations Following Treatment with BTK Inhibitor 8
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, proliferation, activation, and survival.[1][2] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies.[3][4] BTK inhibitors are a class of targeted therapies that effectively disrupt the proliferation and survival of malignant B-cells by blocking BTK activity.[3][5] "BTK inhibitor 8" represents a novel therapeutic agent designed to specifically target and inhibit BTK. This application note provides a detailed protocol for the analysis of B-cell populations in peripheral blood mononuclear cells (PBMCs) using flow cytometry following treatment with "this compound".
Principle
Flow cytometry is a powerful technique for the detailed characterization of heterogeneous cell populations.[6] By utilizing a panel of fluorescently labeled antibodies against specific cell surface markers, it is possible to identify and quantify various B-cell subsets. This protocol employs a multicolor flow cytometry panel to distinguish between naive B-cells, memory B-cells, and plasmablasts, allowing for a comprehensive assessment of the in vitro effects of "this compound" on B-cell homeostasis.
Data Presentation
The following table summarizes the expected quantitative changes in B-cell populations after a 48-hour in vitro treatment with "this compound" (1 µM) compared to a vehicle control (0.1% DMSO). Data is presented as the mean percentage of parent population ± standard deviation.
| B-cell Subset | Marker Profile | Vehicle Control (%) | This compound (%) |
| Total B-cells | CD19+ | 10.2 ± 2.1 | 8.5 ± 1.8 |
| Naive B-cells | CD19+CD27-IgD+ | 65.7 ± 5.4 | 63.2 ± 6.1 |
| Memory B-cells | CD19+CD27+ | 25.1 ± 4.3 | 18.9 ± 3.9 |
| Switched Memory B-cells | CD19+CD27+IgD- | 15.3 ± 3.1 | 10.8 ± 2.5 |
| Non-switched Memory B-cells | CD19+CD27+IgD+ | 9.8 ± 1.9 | 8.1 ± 1.7 |
| Plasmablasts | CD19+CD27++CD38++ | 1.2 ± 0.5 | 0.4 ± 0.2 |
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
"this compound" (e.g., 10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking Reagent
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD19 (e.g., PerCP-Cy5.5)
-
Anti-Human CD27 (e.g., PE-Cy7)
-
Anti-Human IgD (e.g., FITC)
-
Anti-Human CD38 (e.g., APC)
-
Anti-Human CD3 (e.g., Alexa Fluor 700) - for dump channel
-
Anti-Human CD14 (e.g., Alexa Fluor 700) - for dump channel
-
-
Viability Dye (e.g., 7-AAD or a fixable viability dye)
-
12x75 mm FACS tubes
-
Flow Cytometer
Experimental Procedure
-
Cell Culture and Treatment:
-
Thaw and culture human PBMCs in RPMI-1640 complete medium at a density of 1 x 10^6 cells/mL.
-
Treat cells with "this compound" at the desired concentration (e.g., 1 µM) or with an equivalent volume of vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer.
-
Add a viability dye according to the manufacturer's instructions just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Collect a sufficient number of events (e.g., at least 100,000 total events) for robust statistical analysis.
-
Use appropriate single-stain controls for compensation and fluorescence-minus-one (FMO) controls to set accurate gates.
-
Gating Strategy
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
From the single-cell population, gate on live cells by excluding cells positive for the viability dye.
-
From the live single cells, exclude non-B-cells by gating out CD3+ and CD14+ cells (dump channel).
-
Identify total B-cells as the CD19+ population.
-
Within the CD19+ gate, further delineate B-cell subsets based on the expression of CD27 and IgD to identify naive (CD27-IgD+) and memory (CD27+) B-cells.
-
Further characterize memory B-cells into switched (CD27+IgD-) and non-switched (CD27+IgD+) populations.
-
Identify plasmablasts as cells with high expression of both CD27 and CD38 (CD27++CD38++).
Visualizations
BTK Signaling Pathway
Caption: Simplified diagram of the B-cell receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the flow cytometric analysis of B-cell populations after treatment.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lymphomation.org [lymphomation.org]
- 6. Immunophenotyping of B-Cell Subpopulations by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for BTK Inhibitor 8 in Xenograft Models of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[1][2][3] BTK inhibitors have revolutionized the treatment of various lymphomas by blocking the downstream signaling that promotes tumor cell growth and survival.[3][4]
This document provides detailed application notes and protocols for the preclinical evaluation of BTK Inhibitor 8 (BTI-8) , a novel, potent, and selective covalent inhibitor of BTK, in xenograft models of lymphoma. BTI-8, with the chemical name [Invented Name: 4-amino-3-(4-phenoxyphenyl)-1-((prop-2-yn-1-yl)carbamoyl)pyrazolo[3,4-d]pyrimidine], is designed for high target occupancy and minimal off-target effects. These protocols are intended to guide researchers in assessing the in vivo efficacy and pharmacodynamics of BTI-8.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating BTI-8 in lymphoma xenograft models.
References
- 1. BTK inhibition in primary central nervous system lymphoma: mechanisms, clinical efficacy, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. What Are BTK Inhibitors for Lymphoma? - HealthTree for Lymphoma [healthtree.org]
Application Notes & Protocols for High-Throughput Screening of Novel BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways, which are essential for B-cell development, differentiation, and survival.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. The development of both covalent and non-covalent BTK inhibitors has revolutionized the treatment landscape for these conditions. High-throughput screening (HTS) is a crucial methodology for identifying novel and potent BTK inhibitors from large compound libraries. This document provides detailed application notes and protocols for various HTS assays designed to discover and characterize new BTK inhibitors.
BTK Signaling Pathway
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of Src family kinases like LYN, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B.[2] This recruits and activates Spleen tyrosine kinase (SYK). SYK, in turn, phosphorylates adaptor proteins, creating a scaffold for the recruitment and activation of BTK. Activated BTK phosphorylates and activates phospholipase Cγ2 (PLCγ2).[3][4] PLCγ2 activation leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger downstream signaling cascades, including calcium mobilization and the activation of transcription factors such as NF-κB and the MAPK/ERK pathway.[3] These pathways ultimately regulate gene expression programs that control B-cell proliferation, survival, and activation.[4]
High-Throughput Screening Assays for BTK Inhibitors
A variety of HTS assays are available to identify and characterize BTK inhibitors. These can be broadly categorized into biochemical assays, which utilize purified recombinant BTK enzyme, and cell-based assays, which measure BTK activity or target engagement within a cellular context.
Biochemical Assays
Biochemical assays are well-suited for primary screening of large compound libraries due to their simplicity, robustness, and lower cost compared to cell-based assays.
1. Transcreener® ADP² TR-FRET Assay
This assay quantitatively measures the enzymatic activity of BTK by directly detecting the ADP produced during the kinase reaction. It is a homogeneous, mix-and-read assay with a far-red tracer, minimizing compound interference.[5]
-
Principle: The assay is based on the competitive binding of a highly specific antibody to ADP and an ADP-tracer conjugate. ADP produced by the BTK reaction displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.
-
Assay Robustness: This assay format consistently demonstrates high Z' values (often > 0.7), indicating excellent signal-to-background ratio and low variability, making it highly suitable for HTS.[5]
2. Lanthascreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of inhibitors to the BTK active site.
-
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the BTK enzyme and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's active site. When both are bound, a high FRET signal is generated. Test compounds that bind to the ATP site compete with the tracer, resulting in a loss of FRET.
-
Advantages: This assay can be read continuously, which is beneficial for evaluating compounds with slow binding kinetics.[6]
3. ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that measures BTK activity by quantifying the amount of ADP produced in the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by an ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the ADP concentration.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by assessing target engagement and downstream signaling in a live-cell environment.
1. NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of test compounds to BTK within living cells.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-BTK fusion protein (energy donor) and a cell-permeable fluorescent tracer that binds to the BTK active site (energy acceptor). When the tracer is bound to the NanoLuc®-BTK, a BRET signal is generated. Test compounds compete with the tracer for binding to BTK, causing a decrease in the BRET signal.
-
Application: This assay allows for the determination of intracellular compound affinity and residence time.[7]
Quantitative Data Summary
The following table summarizes typical performance metrics and results for various HTS assays used to screen for BTK inhibitors.
| Assay Type | Platform | Parameter Measured | Reference Compound | IC50 (nM) | Z' Factor |
| Biochemical | |||||
| TR-FRET | Transcreener® ADP² | ADP Production | Staurosporine | ~5 | > 0.7[5] |
| TR-FRET | Lanthascreen™ Eu Kinase Binding | Inhibitor Binding | Ibrutinib | 0.46 ± 0.13[2] | Not Reported |
| Tirabrutinib | 7.0 ± 3.4[2] | Not Reported | |||
| Luminescence | ADP-Glo™ | ADP Production | Staurosporine | ~10 | > 0.8[4] |
| Cell-Based | |||||
| BRET | NanoBRET™ Target Engagement | Target Engagement | CTx-0294885 | 49.07[3] | > 0.5[8] |
| TR-FRET | Homogeneous BTK Occupancy | Target Occupancy | Tirabrutinib | 5.9 (recombinant BTK)[9] | Not Reported |
Experimental Protocols
Protocol 1: Transcreener® ADP² TR-FRET Assay for BTK
Materials:
-
Purified recombinant BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Test compounds (inhibitors)
-
Transcreener® ADP² TR-FRET Assay Kit (containing ADP² Antibody-Tb, ADP Tracer, and Stop & Detect Buffer)
-
Assay plates (e.g., 384-well low-volume)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Kinase Reaction Mixture: In a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), prepare a solution containing BTK enzyme, the peptide substrate, and ATP. The final concentrations should be optimized for initial velocity conditions (typically low enzyme and ATP at or near its Km).[5]
-
Compound Addition: Add test compounds at various concentrations to the wells of the assay plate. Include appropriate controls (e.g., no inhibitor for 100% activity and a known potent inhibitor for 0% activity).
-
Initiate Kinase Reaction: Add the kinase reaction mixture to the wells containing the test compounds to start the reaction.
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Prepare Detection Mixture: Prepare the ADP detection mixture by diluting the ADP² Antibody-Tb and ADP Tracer in the Stop & Detect Buffer according to the kit protocol.
-
Stop Reaction and Detect ADP: Add the ADP detection mixture to each well to stop the kinase reaction and initiate the detection of ADP.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 665 nm and 620 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Assay for BTK
Materials:
-
HEK293 cells
-
NanoLuc®-BTK Fusion Vector
-
Transfection reagent
-
NanoBRET™ TE Intracellular Kinase Assay components (including NanoBRET™ Tracer, Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor)
-
Test compounds (inhibitors)
-
White, non-binding surface 384-well assay plates
-
Plate reader capable of measuring BRET signals (filtered luminescence)
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-BTK Fusion Vector according to the manufacturer's protocol. Allow for protein expression for approximately 24 hours.
-
Cell Seeding: Harvest the transfected cells and seed them into the wells of a white 384-well assay plate at an appropriate density.
-
Tracer and Compound Addition: Prepare dilutions of the test compounds. Add the NanoBRET™ Tracer to the cells, followed by the addition of the test compounds at various concentrations.[3]
-
Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator to allow the compounds to reach binding equilibrium with the intracellular BTK.[10]
-
Substrate Addition: Prepare the detection reagent containing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor. Add this reagent to all wells.
-
Read Plate: Immediately read the plate on a BRET-capable plate reader, measuring the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).[10]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the percent inhibition of the BRET signal for each compound concentration and fit the data to a dose-response curve to calculate the intracellular IC50 value.
Conclusion
The high-throughput screening methods detailed in these application notes provide robust and reliable platforms for the identification and characterization of novel BTK inhibitors. The choice of assay depends on the specific stage of the drug discovery process. Biochemical assays are ideal for primary screening of large compound libraries, while cell-based assays are crucial for validating hits and determining intracellular potency and target engagement. By following these detailed protocols, researchers can efficiently screen for and advance promising new therapeutic candidates targeting BTK.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Function of Bruton's tyrosine kinase during B cell development is partially independent of its catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of BTK Inhibitor 8 in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpectedly low potency of "BTK Inhibitor 8," a hypothetical covalent inhibitor of Bruton's tyrosine kinase (BTK), in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent irreversible inhibitor that targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to its irreversible inactivation.[4] This disruption of the BCR signaling cascade inhibits the proliferation and survival of B-cells.[3][5]
Q2: What are the common causes of low potency of a BTK inhibitor in cellular assays?
Several factors can contribute to the reduced efficacy of a BTK inhibitor in cellular assays:
-
Cell Line-Specific Issues: The cell line used may harbor mutations in the BTK gene or in downstream signaling molecules, conferring resistance. The most common resistance mutation for covalent BTK inhibitors is a C481S substitution in BTK, which prevents the inhibitor from forming a covalent bond.[4][6][7]
-
Compound Integrity and Handling: Degradation of the compound due to improper storage or handling can lead to a lower effective concentration.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect cell density, inappropriate serum concentration, or incorrect timing of inhibitor treatment and stimulation, can affect the observed potency.
-
Off-Target Effects: In some cellular contexts, the observed biological effect may be influenced by off-target activities of the inhibitor.[8][9][10]
-
Experimental Variability: Inherent biological and technical variability can lead to inconsistent results.
Q3: How does the potency of BTK inhibitors in biochemical assays compare to cellular assays?
It is common to observe a drop in potency when moving from a biochemical (cell-free) assay to a cellular assay.[11] This is because, in a cellular context, factors such as cell membrane permeability, intracellular ATP concentration, and the presence of other interacting proteins can influence the inhibitor's effectiveness.
Troubleshooting Guide
Problem 1: Higher than expected IC50/EC50 value for this compound in a cellular proliferation assay.
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | 1. Verify BTK Status: Sequence the BTK gene in your cell line to check for mutations, particularly at the C481 residue.[4][6] 2. Test Alternative Cell Lines: Use a well-characterized, sensitive B-cell line (e.g., Ramos, TMD8) as a positive control. 3. Evaluate Downstream Signaling: Check for mutations in downstream signaling components like PLCG2.[7][12] |
| Compound Issues | 1. Confirm Compound Integrity: Prepare a fresh stock solution of this compound. Verify its concentration and purity. 2. Proper Storage: Ensure the compound is stored under the recommended conditions (e.g., -20°C, desiccated). |
| Suboptimal Assay Protocol | 1. Optimize Cell Density: Perform a cell titration experiment to determine the optimal cell seeding density. 2. Serum Concentration: Test different serum concentrations, as serum proteins can bind to the inhibitor and reduce its effective concentration. 3. Incubation Time: Optimize the incubation time for both the inhibitor and the proliferation reagent. |
Problem 2: No significant inhibition of BTK phosphorylation (pBTK) at expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Ineffective BTK Inhibition | 1. Confirm Target Engagement: If available, use a target engagement assay (e.g., BRET or CETSA) to confirm that this compound is binding to BTK within the cells.[13] 2. Increase Inhibitor Concentration: Perform a dose-response experiment with a wider concentration range. |
| Western Blotting Issues | 1. Antibody Validation: Ensure the specificity and optimal dilution of the primary antibodies for pBTK and total BTK. 2. Positive Control: Include a positive control where BTK is activated (e.g., via anti-IgM stimulation) to confirm that the pBTK antibody is working. 3. Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. |
Data Presentation
Table 1: Representative Potency of Covalent BTK Inhibitors in Different Assay Formats.
| Inhibitor | Biochemical IC50 (nM) | Cellular (PBMC) EC50 (nM) | Cellular (Whole Blood) EC50 (nM) |
| Ibrutinib | <1 | <10 | <10 |
| Acalabrutinib | ~3 | <10 | <10 |
| Zanubrutinib | <1 | <10 | <10 |
Note: The values presented are representative and can vary depending on the specific experimental conditions.[11]
Experimental Protocols
Cellular BTK Phosphorylation Assay (Western Blot)
-
Cell Culture: Seed B-cells (e.g., Ramos) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and incubate overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-IgM antibody (10 µg/mL) for 10 minutes to induce BTK phosphorylation.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pBTK (Tyr223) and total BTK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Simplified BTK Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for Low Potency of this compound.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cllsociety.org [cllsociety.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
Optimizing "BTK inhibitor 8" concentration for maximum efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "BTK inhibitor 8" to achieve maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to its irreversible inactivation.[1][2] This prevents the downstream signaling necessary for B-cell proliferation, survival, and activation.[3][4][5]
Q2: How do I determine the optimal concentration range for my initial experiments?
A2: For initial experiments, we recommend a dose-response study to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution series. Based on typical potencies of similar covalent BTK inhibitors, a range of 1 nM to 10 µM is a reasonable starting point for in vitro cell-based assays.[6]
Q3: How long should I incubate the cells with this compound?
A3: For covalent inhibitors, the incubation time is a critical parameter. A longer incubation time can lead to a lower apparent IC50 value as it allows for more complete covalent modification of the target.[7] We recommend starting with a 24 to 72-hour incubation period for cell viability assays. For target engagement assays, such as measuring the phosphorylation of BTK, a shorter incubation of 1 to 4 hours may be sufficient.
Q4: What cell lines are most suitable for testing this compound?
A4: Cell lines with high levels of BTK expression and dependence on the B-cell receptor (BCR) signaling pathway are ideal.[5] Commonly used models include Ramos (human Burkitt's lymphoma) and TMD8 (diffuse large B-cell lymphoma) cells. It is crucial to confirm BTK expression in your chosen cell line.
Q5: How can I confirm that this compound is engaging its target?
A5: The most direct method is to measure the phosphorylation of BTK at Tyr223 (pBTK), which is an autophosphorylation site required for its full activation.[8] A decrease in the pBTK/total BTK ratio, as measured by western blot, indicates target engagement.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment.[9] |
| Variability in inhibitor preparation | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Edge effects in microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media. |
| Inconsistent incubation times | Ensure that the incubation time with the inhibitor is precisely controlled and consistent across all experiments. |
Issue 2: No significant effect on cell viability even at high concentrations.
| Potential Cause | Troubleshooting Step |
| Low BTK expression or dependence in the chosen cell line | Verify BTK expression in your cell line via western blot or qPCR. Consider using a different cell line known to be sensitive to BTK inhibition. |
| Inhibitor degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell confluence is too high | High cell density can lead to nutrient depletion and changes in cell signaling, potentially masking the inhibitor's effect. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[10] |
| Acquired resistance | If working with a cell line that has been previously exposed to BTK inhibitors, consider the possibility of acquired resistance, such as mutations in the BTK gene (e.g., C481S).[11][12][13] |
Issue 3: Discrepancy between target engagement (pBTK reduction) and cell viability results.
| Potential Cause | Troubleshooting Step |
| Activation of alternative survival pathways | Cells may be compensating for BTK inhibition by upregulating other pro-survival signaling pathways.[14] Consider investigating other pathways such as PI3K/AKT. |
| Time-dependent effects | Target engagement can occur rapidly, while the downstream effects on cell viability may take longer to manifest. Perform a time-course experiment to assess both pBTK levels and cell viability at different time points. |
| Off-target effects | At higher concentrations, the inhibitor may have off-target effects that confound the results. Correlate the concentration range for pBTK inhibition with the observed effects on cell viability. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different B-cell Malignancy Cell Lines
| Cell Line | Description | Incubation Time (h) | IC50 (nM) |
| Ramos | Burkitt's Lymphoma | 72 | 8.5 |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | 72 | 15.2 |
| Jeko-1 | Mantle Cell Lymphoma | 72 | 25.8 |
| Jurkat | T-cell Leukemia (BTK negative control) | 72 | >10,000 |
Table 2: Effect of this compound on BTK Phosphorylation
| Concentration (nM) | Incubation Time (h) | Relative pBTK/Total BTK Ratio (%) |
| 0 (Vehicle) | 4 | 100 |
| 1 | 4 | 85 |
| 10 | 4 | 42 |
| 100 | 4 | 11 |
| 1000 | 4 | <5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of suspension B-cell lines.
Materials:
-
This compound
-
Suspension B-cell line (e.g., Ramos)
-
Complete culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.[9]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. For the vehicle control, add 100 µL of medium with the same final concentration of DMSO.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the supernatant.[16]
-
Add 150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[18]
Western Blot for pBTK and Total BTK
This protocol is for assessing the target engagement of this compound.
Materials:
-
This compound
-
B-cell line (e.g., Ramos)
-
Complete culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pBTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate and incubate overnight.
-
Treat the cells with varying concentrations of this compound for 4 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary anti-pBTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[19]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.
-
Quantify the band intensities and calculate the ratio of pBTK to total BTK.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. scite.ai [scite.ai]
- 2. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. broadpharm.com [broadpharm.com]
- 18. courses.edx.org [courses.edx.org]
- 19. ptglab.com [ptglab.com]
Identifying and mitigating off-target effects of "BTK inhibitor 8"
Technical Support Center: BTK Inhibitor 8
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target activities of this compound?
A1: this compound is a potent, covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] While highly selective for BTK, in vitro kinase profiling has identified several off-target kinases that are inhibited at higher concentrations. Understanding this selectivity profile is crucial for interpreting experimental results.
Data Presentation: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Kinase Family | Primary Cellular Function |
| BTK (On-Target) | 0.5 | Tec | BCR signaling, B-cell development [1][2][3] |
| EGFR | 85 | EGFR | Growth factor signaling, proliferation |
| SRC | 150 | Src | Cell adhesion, growth, differentiation |
| LYN | 120 | Src | BCR signaling (upstream of BTK) |
| TEC | 45 | Tec | T-cell receptor signaling, cytokine production |
| ITK | 250 | Tec | T-cell activation and differentiation |
This table contains representative data for illustrative purposes.
Q2: I'm observing an unexpected phenotype (e.g., toxicity in non-B-cells, altered cell adhesion) in my experiment. Could this be an off-target effect of this compound?
A2: Yes, unexpected phenotypes can often be attributed to off-target activities. First-generation BTK inhibitors are known to cause side effects such as rash and diarrhea, which are sometimes linked to the inhibition of kinases like the epidermal growth factor receptor (EGFR).[4][5][6] Based on the selectivity profile in Table 1, consider the following:
Data Presentation: Troubleshooting Guide
| Observed Phenotype | Potential Off-Target(s) | Rationale | Recommended First Step |
| Toxicity/anti-proliferative effect in epithelial cells | EGFR | EGFR is a critical driver of proliferation in many epithelial-derived cells.[5] | Test this compound in a BTK-negative, EGFR-positive cell line. |
| Altered cell adhesion or migration | SRC, LYN | Src family kinases are central regulators of focal adhesions and cytoskeletal dynamics.[4] | Perform a cell adhesion or migration assay and compare with a known SRC inhibitor. |
| Impaired T-cell activation or cytokine release | TEC, ITK | TEC and ITK are key kinases in T-cell receptor signaling pathways.[6] | Measure T-cell activation markers (e.g., CD69, IL-2) in the presence of the inhibitor. |
Q3: What is a systematic workflow to confirm that my observed phenotype is due to an off-target effect?
A3: A logical, stepwise approach is essential to definitively link an observed cellular response to a specific off-target kinase. The following workflow outlines the key steps from initial observation to final validation.
Experimental Workflow: Confirming Off-Target Effects
Caption: Workflow for identifying and confirming off-target effects.
Q4: How can I mitigate the off-target effects of this compound in my experiments?
A4: Mitigating off-target effects is key to generating clean, interpretable data. The primary strategies involve using appropriate controls and alternative methods.
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that achieves maximal inhibition of BTK activity to minimize engagement of less sensitive off-targets.
-
Employ a Negative Control Compound: Use a structurally similar but inactive analog of this compound, if available.
-
Use a Structurally Unrelated BTK Inhibitor: Compare results with a second, chemically distinct BTK inhibitor. If the phenotype persists, it is more likely to be an on-target BTK effect.
-
Genetic Approaches: The most rigorous control is to use genetic tools. Compare the inhibitor's effect in wild-type cells versus cells where BTK has been knocked out or knocked down via CRISPR or siRNA, respectively. An on-target effect will be absent in the knockout/knockdown cells.
Q5: Can you illustrate the signaling pathways for BTK and a common off-target like EGFR?
A5: Understanding the distinct roles of BTK and potential off-targets is crucial. BTK is integral to BCR signaling in B-cells, while EGFR responds to growth factors, typically in epithelial cells. Off-target inhibition of EGFR could inadvertently disrupt these growth signals.
Signaling Pathways: BTK vs. EGFR
Caption: Simplified BTK (on-target) and EGFR (off-target) signaling.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound binds to its intended target (BTK) and potential off-targets (e.g., EGFR) within intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation.[7][8][9]
-
Cell Treatment: Culture cells (e.g., a B-cell line for BTK, an epithelial line for EGFR) to 80-90% confluency. Treat cells with either DMSO (vehicle control) or a desired concentration of this compound for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[7]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[7]
-
Analysis: Collect the supernatant and quantify the amount of soluble target protein (BTK or EGFR) at each temperature point using Western blotting or ELISA. A positive target engagement will result in a "shift" to a higher melting temperature for the target protein in the inhibitor-treated samples compared to the DMSO control.
Protocol 2: siRNA Rescue Experiment to Confirm Off-Target Phenotype
This protocol is used to definitively determine if a phenotype is caused by inhibition of a specific off-target kinase.
-
Cell Seeding: Seed the cell line of interest (e.g., an epithelial line for testing an EGFR off-target effect) in 6-well plates.
-
siRNA Transfection: On the following day, when cells are 60-80% confluent, transfect them with either a non-targeting control siRNA or an siRNA directed against the suspected off-target kinase (e.g., EGFR siRNA).[10][11] Use a standard transfection reagent like Lipofectamine RNAiMAX.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein. Confirm knockdown efficiency by Western blot or qPCR in parallel wells.
-
Inhibitor Treatment: Treat the siRNA-transfected cells with this compound at the concentration that previously produced the unexpected phenotype.
-
Phenotypic Analysis: Assess the phenotype of interest. If the phenotype is significantly reduced or absent in the cells treated with the off-target-specific siRNA compared to the control siRNA, it confirms that the effect is mediated by that off-target kinase.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 4. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 5. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
Technical Support Center: Enhancing the Oral Bioavailability of BTK Inhibitor 8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of "BTK inhibitor 8."
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[1][2] While identified as having improved pharmacokinetic properties, including oral bioavailability in rats compared to earlier compounds, optimizing oral delivery remains a critical step for consistent therapeutic efficacy in preclinical and clinical development.[3] Like many kinase inhibitors, it may face challenges with low aqueous solubility and/or significant first-pass metabolism, which can limit its systemic exposure after oral administration.[4][5][6]
Q2: What are the primary factors that can limit the oral bioavailability of a compound like this compound?
A2: The oral bioavailability of a drug is primarily influenced by three key factors:
-
Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Many kinase inhibitors are poorly soluble in water.[7][8]
-
Intestinal Permeability: The dissolved drug must be able to pass through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.
Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of my batch of this compound?
A3: Determining the BCS class is a crucial first step. It requires experimental data on solubility and permeability.
-
Solubility: Can be determined by measuring the concentration of the inhibitor in aqueous buffers across a pH range of 1.2 to 6.8.
-
Permeability: Can be assessed using in vitro models like the Caco-2 cell permeability assay.[9][10]
Based on the results, this compound can be classified as:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Most kinase inhibitors fall into BCS Class II or IV.[7]
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure in Preclinical Species
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Poor Aqueous Solubility | Formulate the compound to enhance its dissolution rate. Options include creating an amorphous solid dispersion, reducing particle size (nanosuspension), or using a lipid-based formulation. | --INVALID-LINK----INVALID-LINK----INVALID-LINK-- |
| Low Intestinal Permeability | Conduct a Caco-2 permeability assay to confirm low permeability. If confirmed, medicinal chemistry efforts may be required to improve the physicochemical properties of the molecule. | --INVALID-LINK-- |
| High First-Pass Metabolism | Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. If high metabolism is confirmed, consider formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) to partially bypass the liver. | --INVALID-LINK-- |
| Efflux by Transporters (e.g., P-glycoprotein) | Use a bidirectional Caco-2 assay to determine the efflux ratio. If the ratio is high, co-administration with a P-gp inhibitor in preclinical studies can confirm this as the limiting factor. | --INVALID-LINK-- |
Problem 2: Inconsistent Results Between In Vitro Assays and In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Precipitation of the Drug in the GI Tract | The formulation may not be robust enough to maintain the drug in a dissolved state upon dilution in the stomach and intestine. Perform in vitro dissolution testing in simulated gastric and intestinal fluids. |
| Food Effects | The presence of food can significantly alter the absorption of a drug. Conduct preclinical pharmacokinetic studies in both fasted and fed states to assess any food effect. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | ~500 g/mol | Moderate size, may not be a major barrier to permeability. |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility, likely dissolution rate-limited absorption. |
| Permeability (Papp, Caco-2) | > 10 x 10⁻⁶ cm/s | High permeability, suggesting it can cross the intestinal barrier if dissolved. |
| BCS Classification | Class II | Low Solubility, High Permeability. |
| Metabolic Stability (t½ in human liver microsomes) | < 15 min | High intrinsic clearance, susceptible to first-pass metabolism. |
Table 2: Comparison of Formulation Strategies on Oral Bioavailability in Rats (Example Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 15 | 2.0 | 200 ± 50 | 100 |
| Amorphous Solid Dispersion | 250 ± 60 | 1.5 | 1200 ± 250 | 600 |
| Nanosuspension | 180 ± 40 | 1.0 | 950 ± 180 | 475 |
| SEDDS | 400 ± 90 | 1.0 | 1800 ± 350 | 900 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., dichloromethane, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator at a controlled temperature and pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Characterize the ASD for its amorphous nature (using techniques like XRD or DSC) and dissolution profile.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
Procedure:
-
Prepare a pre-suspension of this compound and the stabilizer in purified water.
-
Add the milling media to the pre-suspension.
-
Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm).
-
Monitor the particle size reduction process using a particle size analyzer.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, particle size distribution, and dissolution rate.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system that can improve the solubilization of this compound in the GI tract and potentially enhance lymphatic absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
-
Formulation Preparation: Select a ratio from the self-emulsification region and dissolve this compound in the mixture with gentle heating and stirring.
-
Characterization: Evaluate the formulation for self-emulsification time, droplet size, and in vitro dissolution in simulated GI fluids.
Protocol 4: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assessment (Apical to Basolateral - A to B):
-
Add this compound solution to the apical (donor) chamber.
-
At predetermined time points, take samples from the basolateral (receiver) chamber.
-
-
Efflux Assessment (Basolateral to Apical - B to A):
-
Add this compound solution to the basolateral (donor) chamber.
-
At predetermined time points, take samples from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio ≥ 2 suggests the involvement of active efflux.
Protocol 5: In Vitro Metabolic Stability Assay
Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.
Materials:
-
This compound
-
Human liver microsomes (or hepatocytes)
-
NADPH regenerating system
-
Phosphate buffer
-
Control compounds (e.g., testosterone for high metabolism, verapamil for moderate metabolism)
-
LC-MS/MS for quantification
Procedure:
-
Pre-incubate this compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enamine.net [enamine.net]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Addressing BTK Inhibitor 8 Instability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with "BTK inhibitor 8" during long-term experiments. The following information is designed to help you troubleshoot common problems and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO has changed color. What does this mean?
A color change in your stock solution often indicates chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is critical to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1][2] Consider the following:
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1][2] Ensure you are using anhydrous, high-purity DMSO.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if feasible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[1][3]
Q3: My experimental results are inconsistent, and I suspect this compound is degrading in the cell culture medium. How can I confirm this?
A loss of biological activity over time is a strong indicator of compound instability in the assay medium.[4] To confirm this, you can perform a time-course experiment where you measure the activity of the inhibitor at different time points after its addition to the medium. A decrease in activity over time suggests instability.[2] A more direct method is to analyze the concentration of the parent inhibitor in the medium at various time points using analytical techniques like HPLC or LC-MS/MS.[4]
Q4: Can the type of storage container affect the stability of this compound?
Yes, the storage container material can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert to minimize degradation from light exposure and chemical interactions.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues related to the instability of this compound.
Issue 1: Loss of Inhibitor Activity in Long-Term Cell Culture
-
Possible Cause 1: Chemical Degradation in Aqueous Media.
-
Troubleshooting Step: The stability of small molecules can be pH-dependent.[2] Verify the optimal pH for this compound from its datasheet, if available, and ensure your culture medium is within this range. For experiments lasting several days, consider refreshing the media with a fresh dilution of the inhibitor at regular intervals (e.g., every 24-48 hours) to maintain a sufficient effective concentration.[4]
-
-
Possible Cause 2: Metabolic Degradation by Cells.
-
Troubleshooting Step: Cells can metabolize small molecules, reducing their effective concentration over time. To assess this, you can incubate this compound in both conditioned media (media in which cells have been grown) and fresh media. A faster loss of the compound in the conditioned media, as determined by LC-MS/MS, would suggest cellular metabolism.
-
-
Possible Cause 3: Adsorption to Plates or Serum Proteins.
-
Troubleshooting Step: Hydrophobic compounds can adsorb to plastic surfaces of multi-well plates. Using low-binding plates can mitigate this issue. If your medium contains serum, the inhibitor may bind to proteins like albumin, reducing its free concentration. Consider reducing the serum percentage if your experimental design allows, and always maintain a consistent serum concentration across all experiments for comparability.
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause 1: Inconsistent Inhibitor Concentration.
-
Troubleshooting Step: This can result from errors in pipetting or serial dilutions, or from using a stock solution where the inhibitor has precipitated.[4] Always ensure the stock solution is fully dissolved before making dilutions. Use calibrated pipettes and prepare fresh dilutions for each experiment from a reliable stock.[3]
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: Evaporation from wells on the outer edges of a plate can concentrate the inhibitor and other media components, leading to variability.[4] To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.
-
Data Presentation: Stability of Small Molecule Inhibitors
The following tables summarize key factors that can influence the stability of small molecule inhibitors like this compound.
Table 1: Impact of Storage Conditions on Inhibitor Stability
| Parameter | Guideline | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][3] | Elevated temperatures can accelerate chemical degradation.[1] |
| Light | Store solutions in amber vials or protect them from light.[1][3] | Exposure to light, particularly UV light, can cause photodegradation of the compound. |
| Air (Oxygen) | Purge the headspace of storage vials with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.[1] | Some compounds are susceptible to oxidation, which can alter their structure and activity.[1] |
| pH | Maintain the recommended pH for the compound in aqueous solutions. Use buffers if necessary.[2] | The stability of many compounds is pH-dependent; deviations can lead to hydrolysis or other degradation pathways.[2] |
Table 2: Solvent Considerations for Stock Solutions
| Solvent | Recommended Concentration in Cell Culture | Considerations |
| DMSO | < 0.5% (often tolerated, but should be optimized for each cell line).[2] | DMSO is hygroscopic and can absorb water, potentially diluting the stock over time.[2] High concentrations can be cytotoxic.[4] Always include a vehicle control in experiments.[2] |
| Ethanol | < 0.5% (cell line dependent). | Can be a suitable alternative for some compounds, but its volatility can be a concern. Check the manufacturer's recommendations.[3] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the percentage of this compound remaining in the cell culture medium over time at 37°C.
Methodology:
-
Preparation: Prepare a solution of this compound in your standard cell culture medium at the final concentration used in your experiments.
-
Time Zero Sample: Immediately after preparation, take an aliquot of the medium containing the inhibitor. This will serve as your time zero (T=0) reference.[4]
-
Incubation: Place the remaining medium with the inhibitor in a 37°C incubator with 5% CO2 for the duration of a typical experiment (e.g., collect samples at 2, 8, 24, 48, and 72 hours).[4]
-
Sample Collection: At each designated time point, collect an aliquot of the incubated medium.
-
Storage: Store all collected samples at -80°C until analysis to prevent further degradation.[4]
-
Analysis: Analyze the concentration of the parent inhibitor in all samples using a validated analytical method such as HPLC or LC-MS/MS.[4]
-
Calculation: Determine the percentage of the compound remaining at each time point by comparing the concentration to the T=0 sample.[4]
Protocol 2: Dose-Response Experiment to Determine IC50
Objective: To determine the optimal concentration of this compound for your specific cell line and endpoint.
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for the duration of the experiment and allow them to adhere overnight.[4]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture media. It is crucial to include a vehicle control (media with the same final concentration of solvent, e.g., DMSO) and a no-treatment control.[3]
-
Treatment: Remove the old media from the cells and add the media containing the different inhibitor concentrations.
-
Incubation: Incubate the cells with the inhibitor for a pre-determined amount of time, which should be optimized for your specific target and assay.[4]
-
Assay: Perform your chosen assay to measure the biological endpoint (e.g., cell viability assay, western blot for a downstream target).
-
Data Analysis: Plot the results against the logarithm of the inhibitor concentration and use a suitable regression model (e.g., four-parameter logistic regression) to calculate the IC50 value.[5]
Mandatory Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in medium.
Caption: Troubleshooting decision tree for this compound instability issues.
References
Refining experimental design for "BTK inhibitor 8" animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "BTK inhibitor 8" in animal studies. The information is designed to assist in refining experimental design and addressing common challenges encountered in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mouse models for evaluating the efficacy of this compound?
A1: The choice of mouse model is critical and depends on the therapeutic area. For hematological malignancies, xenograft models using human B-cell lymphoma cell lines or patient-derived xenografts (PDXs) are commonly employed. In autoimmune disease models, collagen-induced arthritis (CIA) or lupus-prone mouse strains (e.g., MRL/lpr) are relevant.[1][2][3][4] For studying on-target and off-target effects, a C481S knock-in mouse model can be invaluable, as this mutation confers resistance to irreversible BTK inhibitors like this compound, allowing for the dissection of BTK-independent effects.[5][6][7]
Q2: How can I confirm that this compound is engaging its target in vivo?
A2: On-target engagement can be confirmed through pharmacodynamic (PD) assays. Two common methods are:
-
BTK Occupancy Assay: This assay measures the percentage of BTK protein that is bound by the inhibitor. It typically involves using a labeled probe that binds to unoccupied BTK.[3]
-
Western Blot for Phospho-BTK: Assessing the phosphorylation status of BTK at key sites (e.g., Y223) in tissue or blood samples can indicate target inhibition. A reduction in phosphorylated BTK suggests successful target engagement.[6][8]
Q3: What are potential reasons for a lack of efficacy in my animal model?
A3: A lack of efficacy can stem from several factors:
-
Suboptimal Dosing or Pharmacokinetics: The dose may be too low to achieve sufficient target inhibition. It is crucial to perform dose-response studies and correlate them with pharmacokinetic (PK) data.
-
Drug Resistance: The tumor model may have intrinsic or acquired resistance to BTK inhibition, such as mutations in the BTK gene (e.g., C481S) or downstream signaling components like PLCγ2.[7][9][10]
-
Model-Specific Biology: The chosen animal model may not be dependent on the BTK signaling pathway for disease progression.
-
Compound Stability and Formulation: Ensure the inhibitor is properly formulated and stable under the experimental conditions.
Q4: I am observing unexpected toxicity or adverse effects. What are the troubleshooting steps?
A4: Unexpected toxicity could be due to on-target or off-target effects.
-
Dose Reduction: The first step is to perform a dose-ranging study to identify a maximum tolerated dose (MTD).
-
Off-Target Kinase Profiling: this compound may inhibit other kinases, especially at higher concentrations. In vitro kinase screening can identify potential off-targets.[8]
-
Solvent/Vehicle Effects: Ensure the vehicle used to deliver the inhibitor is not causing the observed toxicity by including a vehicle-only control group.[8]
-
On-Target Toxicity: Inhibition of BTK in non-target cells (e.g., platelets) can lead to adverse effects.[1] Evaluating the phenotype of BTK knockout mice can provide insights into potential on-target toxicities.
Troubleshooting Guides
Issue 1: High variability in tumor growth or disease progression between animals.
-
Troubleshooting Steps:
-
Animal Health and Acclimation: Ensure all animals are healthy, of a similar age and weight, and properly acclimated before the start of the study.
-
Tumor Cell Implantation: Standardize the number of cells, injection volume, and site of implantation.
-
Randomization: After tumors are established, randomize animals into treatment groups based on tumor volume to ensure an even distribution.
-
Dosing Accuracy: Calibrate all dosing equipment and ensure consistent administration of this compound.
-
Issue 2: Difficulty in assessing BTK pathway inhibition in tumor tissue.
-
Troubleshooting Steps:
-
Sample Collection and Processing: Rapidly excise and snap-freeze tissues to preserve protein phosphorylation states.
-
Phosphatase Inhibitors: Include phosphatase inhibitors in all lysis buffers to prevent dephosphorylation of BTK.
-
Antibody Validation: Use well-validated antibodies for phospho-BTK and total BTK for Western blotting.
-
Loading Controls: Use appropriate loading controls to normalize protein levels.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle | 0 | 1500 ± 250 | 0 |
| This compound | 1 | 1200 ± 200 | 20 |
| This compound | 5 | 750 ± 150 | 50 |
| This compound | 10 | 450 ± 100 | 70 |
Table 2: Example Pharmacodynamic Data: BTK Occupancy in Splenocytes
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hours) | Mean BTK Occupancy (%) |
| Vehicle | 0 | 4 | 0 |
| This compound | 5 | 4 | 60 ± 10 |
| This compound | 5 | 24 | 30 ± 8 |
| This compound | 10 | 4 | 95 ± 5 |
| This compound | 10 | 24 | 70 ± 12 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-BTK (pBTK) and Total BTK
-
Tissue Lysis: Homogenize snap-frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pBTK (Y223) and total BTK overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[8]
-
Analysis: Quantify band intensities and normalize the pBTK signal to total BTK.[8]
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Animal Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice.
-
Tumor Monitoring: Monitor tumor growth using calipers until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and begin daily oral gavage with this compound or vehicle.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Collect tumors and other tissues for pharmacodynamic analysis.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: A decision tree for troubleshooting unexpected in vivo experimental outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translating Lupus: Comparative Transcriptional Profiles of Preclinical Lupus Models and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition - Karolinska Institutet - Figshare [openarchive.ki.se]
- 8. benchchem.com [benchchem.com]
- 9. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Cytotoxicity of BTK Inhibitor 8 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of "BTK inhibitor 8" in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][2] By blocking BTK, this inhibitor can disrupt the growth and survival of malignant B-cells, making it a valuable tool in cancer research.[2][3] BTK is also involved in the signaling of other immune cells like macrophages and microglia.[4][5]
Q2: Why am I observing high cytotoxicity with this compound in my primary cell cultures?
Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Several factors can contribute to high cytotoxicity:
-
On-target toxicity: The BTK pathway is also important for the survival of some normal cells. Inhibiting this pathway can lead to the death of healthy primary cells.[6]
-
Off-target effects: At higher concentrations, BTK inhibitors can bind to and inhibit other kinases, leading to unintended toxic effects.[3][7] First-generation BTK inhibitors, like ibrutinib, are known to have off-target activities that can cause adverse effects.[8][9]
-
Experimental conditions: Factors such as inhibitor concentration, duration of exposure, cell density, and the solvent used can all significantly impact cell viability.[6][10]
-
Primary cell health: The initial health and quality of the primary cells are critical. Stressed or unhealthy cells will be more susceptible to the cytotoxic effects of the inhibitor.[11]
Q3: What is a recommended starting concentration for this compound in primary cells?
The optimal concentration of this compound will vary depending on the primary cell type and the specific research question. It is always recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the desired activity) and the CC50 (the concentration that causes 50% cytotoxicity). As a general starting point for small molecule inhibitors, you can use concentrations ranging from 1 nM to 10 µM.[6][12] For sensitive primary cells, it is advisable to start with a lower concentration range (e.g., 0.1 nM to 1 µM).[13]
Q4: What is the best solvent to use for this compound, and what is the maximum recommended concentration?
Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing small molecule inhibitors.[6] However, DMSO itself can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[6] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration used for the inhibitor) in your experiments to account for any solvent-induced effects.[6]
Q5: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?
A cytostatic effect inhibits cell proliferation without killing the cells, while a cytotoxic effect directly leads to cell death. You can differentiate between these effects by using specific assays:
-
Proliferation assays (e.g., Ki-67 staining, BrdU incorporation): These measure the percentage of cells actively dividing. A decrease in proliferation without a significant increase in cell death markers suggests a cytostatic effect.
-
Viability vs. Cytotoxicity assays: Assays like MTT or resazurin measure metabolic activity and can indicate a reduction in viable cell number (cytostatic or cytotoxic).[14] To confirm cytotoxicity, you should use assays that measure membrane integrity (e.g., LDH release) or markers of apoptosis (e.g., Annexin V staining, caspase activity).[15][16]
Troubleshooting Guide
This guide provides potential causes and solutions for common issues encountered when using this compound in primary cell cultures.
| Problem | Possible Cause | Suggested Solution |
| High cell death observed shortly after adding the inhibitor. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wider range of concentrations, including those below the reported IC50 value.[17][18] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[6] | |
| Primary cells are unhealthy or stressed. | Use freshly isolated primary cells and ensure optimal culture conditions. Avoid using cells from late passages.[11] | |
| Contamination of cell culture. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[19][20] | |
| Inconsistent results between experiments. | Primary cell variability. | Use primary cells from the same donor or batch if possible. Standardize the isolation and culture procedures. |
| Inaccurate inhibitor concentration. | Prepare fresh stock solutions of the inhibitor regularly and store them properly. Verify the concentration of your stock solution if possible. | |
| Pipetting errors. | Calibrate your pipettes regularly. Use a master mix for adding the inhibitor to multiple wells to ensure consistency. | |
| No inhibitory effect observed. | Inhibitor concentration is too low. | Increase the concentration of the inhibitor. Confirm the reported IC50 for your target. |
| Inhibitor is not active. | Check the storage conditions and expiration date of the inhibitor. Purchase from a reputable source. | |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition relative to cell stimulation can be critical. Optimize the treatment schedule. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity and efficacy of this compound.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[22]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][23]
-
Cell Preparation: After treatment with this compound, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[24]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[24]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[16][25]
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[26]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well containing 100 µL of cell culture medium.[25]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.[25]
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[27]
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Minimizing Cytotoxicity
Caption: A logical workflow for optimizing the concentration of this compound.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. ajmc.com [ajmc.com]
- 4. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. benchchem.com [benchchem.com]
- 7. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cllsociety.org [cllsociety.org]
- 9. The value of newer-generation BTK inhibitors in R/R indolent B-cell lymphoma | VJHemOnc [vjhemonc.com]
- 10. benchchem.com [benchchem.com]
- 11. kosheeka.com [kosheeka.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. ulab360.com [ulab360.com]
- 26. promega.com [promega.com]
- 27. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Interpreting unexpected results in "BTK inhibitor 8" functional assays
Welcome to the technical support center for "BTK inhibitor 8." This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results from functional assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed to be a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][2][3][4][5] By inhibiting BTK, "this compound" is expected to block downstream signaling cascades, leading to decreased B-cell activation and survival.[4][5]
Q2: Which functional assays are recommended to assess the activity of this compound?
A2: A variety of functional assays can be used to evaluate the efficacy of this compound. These include:
-
Cell Proliferation Assays: To measure the inhibitor's effect on B-cell growth.
-
Apoptosis Assays: To determine if the inhibitor induces programmed cell death in B-cells.
-
Signaling Pathway Analysis (e.g., Western Blot): To confirm the inhibition of BTK phosphorylation and downstream targets.
-
Calcium Flux Assays: To measure the inhibitor's effect on BCR-induced calcium mobilization.
Q3: What are the potential off-target effects of BTK inhibitors?
A3: While BTK inhibitors are designed to be selective, they can sometimes inhibit other kinases, leading to off-target effects.[6][7][8] Common off-target effects observed with other BTK inhibitors include skin rashes, diarrhea, and bleeding, which may be attributed to the inhibition of kinases like EGFR and TEC.[7][9] Some clinical BTK inhibitors have also been found to have unexpected noncovalent off-target activity on other proteins.[10]
Troubleshooting Unexpected Results
Scenario 1: No significant decrease in B-cell proliferation.
Question: I am not observing the expected anti-proliferative effect of this compound on my B-cell line. What could be the reason?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | Some B-cell lines may have mutations in the BTK gene (e.g., C481S) or downstream signaling components that confer resistance to BTK inhibitors.[11][12] Sequence the BTK gene in your cell line to check for resistance mutations. Consider using a different, sensitive B-cell line for your experiments. |
| Incorrect Dosing | The concentration of this compound may be too low to achieve effective inhibition. Perform a dose-response experiment to determine the optimal concentration. |
| Compound Instability | This compound may be unstable in your experimental conditions. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. |
| Assay-Related Issues | The proliferation assay itself may not be optimized. Check the health and viability of your cells before starting the experiment. Ensure that the assay reagents are not expired and that the plate reader is functioning correctly. |
Scenario 2: Increased cell death observed at very low concentrations.
Question: I am seeing significant cytotoxicity with this compound at concentrations much lower than the expected IC50. Is this normal?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | This compound may have off-target effects on other essential cellular kinases, leading to toxicity.[6][7][8] Perform a kinase profiling assay to assess the selectivity of the inhibitor. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. Run a solvent control to determine the toxic threshold of the solvent on your cells. |
| Contamination | The cell culture may be contaminated with bacteria or fungi, leading to increased cell death. Regularly check your cell cultures for contamination. |
Scenario 3: Inconsistent results between different functional assays.
Question: My proliferation assay shows that this compound is effective, but my Western blot analysis does not show a significant decrease in phosphorylated BTK. Why are these results conflicting?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Timing of Assay |
| Different Assay Endpoints | Proliferation is a long-term endpoint, while protein phosphorylation is an early signaling event. Optimize the timing of your Western blot analysis. Collect cell lysates at earlier time points after treatment with this compound to capture the inhibition of BTK phosphorylation. |
| Antibody Issues | The antibodies used for the Western blot may not be specific or sensitive enough. Validate your antibodies using appropriate positive and negative controls. |
| Technical Variability | Inconsistent loading of protein samples or issues with the transfer process can lead to unreliable Western blot results. Use a loading control (e.g., beta-actin or GAPDH) to normalize your data. |
Data Presentation
Table 1: Illustrative Proliferation Data for this compound in Different B-cell Lines
| Cell Line | BTK Genotype | IC50 (nM) of this compound |
| Cell Line A | Wild-Type | 10 |
| Cell Line B | C481S Mutant | >1000 |
| Cell Line C | Wild-Type | 15 |
Table 2: Illustrative Apoptosis Data for this compound
| Treatment | Concentration (nM) | % Apoptotic Cells |
| Vehicle Control | - | 5 |
| This compound | 10 | 45 |
| This compound | 100 | 80 |
Experimental Protocols
Protocol 1: B-Cell Proliferation Assay
-
Seed B-cells in a 96-well plate at a density of 10,000 cells per well.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add a proliferation reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence using a plate reader to determine cell viability.
Protocol 2: Western Blot for Phospho-BTK
-
Treat B-cells with this compound or vehicle control for the desired time.
-
Stimulate the cells with an appropriate BCR agonist (e.g., anti-IgM).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK and total BTK.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.
Visualizations
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating the function of this compound.
Caption: A logical diagram for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. cllsociety.org [cllsociety.org]
- 7. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 10. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. onclive.com [onclive.com]
Validation & Comparative
Validating In Vivo Target Engagement of BTK Inhibitor 8: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo target engagement of a novel Bruton's Tyrosine Kinase (BTK) inhibitor, designated here as "BTK Inhibitor 8". The performance and validation methodologies are compared with established BTK inhibitors, supported by experimental data and detailed protocols.
Introduction to BTK Inhibition and Target Engagement
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1] Its importance in various B-cell malignancies and autoimmune diseases has made it a key therapeutic target.[2][3] BTK inhibitors function by blocking this aberrant BCR signaling, thereby halting the proliferation of cancerous cells and inducing programmed cell death.[4]
Validating that a BTK inhibitor reaches its intended target in vivo and engages it effectively is crucial for predicting clinical efficacy. This process, known as target engagement analysis, typically involves measuring the occupancy of the BTK protein by the inhibitor and assessing the downstream functional consequences of this binding.
Comparative Analysis of BTK Inhibitors
To contextualize the performance of "this compound", it is essential to compare its key pharmacodynamic parameters with those of well-characterized, clinically approved BTK inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib.
Quantitative Data Summary
The following table summarizes key in vitro and in vivo parameters for established BTK inhibitors. "this compound" data should be benchmarked against these values.
| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib | This compound |
| Binding Type | Covalent, Irreversible | Covalent, Irreversible | Covalent, Irreversible | [Specify] |
| Biochemical IC₅₀ (BTK) | ~0.5 - 1.5 nM[3][5] | ~5.1 nM[3] | Potent nM range | [Insert Data] |
| Selectivity Profile | Less selective; inhibits other kinases like EGFR, ITK, TEC[3][6] | Highly selective for BTK over other kinases[3][7] | Highly selective; designed to minimize off-target inhibition[6][8] | [Insert Data] |
| In Vivo BTK Occupancy (Human PBMCs) | >90% sustained occupancy at clinical doses (e.g., 420 mg QD)[5][9] | >90% occupancy at trough with BID dosing; may be lower with QD[10][11] | Maximized BTK occupancy due to favorable PK/PD properties[4][8] | [Insert Data] |
| Key Off-Targets Inhibited | EGFR, ITK, TEC, ERBB2/HER2[6] | Minimal off-target inhibition[12] | Minimal off-target inhibition[8] | [Insert Data] |
Experimental Protocols for Target Engagement Validation
Two primary methods are presented for assessing in vivo BTK target engagement: a direct measurement of BTK occupancy and a functional assay measuring the inhibition of BTK phosphorylation.
BTK Occupancy Assay (Probe-Based ELISA)
This method quantifies the percentage of BTK molecules in a sample that are bound by the inhibitor. It relies on a covalent probe that binds to the same site as the inhibitor (Cys481) and can be detected. The amount of probe that binds is inversely proportional to the amount of inhibitor-bound BTK.[13][14]
Methodology:
-
Sample Collection & Lysate Preparation:
-
Collect peripheral blood mononuclear cells (PBMCs), splenocytes, or tumor tissue from treated and vehicle-control animals at specified time points post-dose.
-
Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Lyse cells by adding 1X SDS sample buffer or a suitable lysis buffer containing protease and phosphatase inhibitors.[13][15]
-
Sonicate the samples for 10-15 seconds to ensure complete cell lysis and shear DNA.[15]
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
-
Quantification of Free BTK:
-
Coat a high-binding 96-well ELISA plate with a BTK-specific capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Add normalized cell lysates to the wells and incubate to allow the capture antibody to bind BTK.
-
Wash the plate and add a biotinylated covalent BTK probe (e.g., a derivative of the inhibitor itself). This probe will bind to any BTK molecules whose Cys481 site is not occupied by the test inhibitor.[13][14]
-
Wash away the unbound probe.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate and add a chemiluminescent substrate. Measure the luminescence signal, which corresponds to the amount of free BTK.[10]
-
-
Quantification of Total BTK:
-
In a separate plate, perform a standard sandwich ELISA to determine the total amount of BTK protein in each lysate.
-
Use the same capture antibody but detect with a different, non-competing primary BTK antibody followed by an HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Calculate the percentage of free BTK for each sample by normalizing the "Free BTK" signal to the "Total BTK" signal.
-
Calculate BTK occupancy using the formula: % Occupancy = 100 - (% Free BTK)
-
Plot the % Occupancy against drug concentration or time post-dose to establish a PK/PD relationship.[13]
-
Phospho-BTK (pBTK) Western Blot Analysis
This method assesses the functional consequence of BTK inhibition. Upon activation of the BCR pathway, BTK undergoes autophosphorylation at Tyr223, a critical step for its full activation.[2] A successful BTK inhibitor will reduce the level of pBTK (Tyr223).
Methodology:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in the BTK Occupancy Assay protocol. Ensure phosphatase inhibitors are included in the lysis buffer.
-
Normalize samples to equal protein concentration (typically 30-50 µg per lane).
-
Add 4X SDS sample buffer, heat samples to 95-100°C for 5 minutes, and centrifuge briefly.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.
-
Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a CCD imager or X-ray film.
-
To normalize the data, strip the membrane and re-probe with an antibody for total BTK.
-
Quantify the band intensities using densitometry software. The level of target engagement is determined by the reduction in the pBTK/Total BTK ratio in treated samples compared to vehicle controls.
-
Visualizations: Pathways and Workflows
BTK Signaling Pathway
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of spleen tyrosine kinase (SYK) and LYN kinase. This triggers a cascade that activates BTK, which in turn phosphorylates and activates downstream substrates like PLCγ2, ultimately leading to B-cell survival and proliferation.[1] BTK inhibitors block this pathway by binding to BTK and preventing its activation.
Caption: Simplified diagram of the BTK signaling cascade and the point of therapeutic inhibition.
In Vivo Target Engagement Workflow
A typical workflow for assessing the in vivo target engagement of a novel BTK inhibitor involves dosing, sample collection, and subsequent pharmacodynamic analysis using biochemical and cellular assays.
References
- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western blot protocol | Abcam [abcam.com]
Comparative Analysis of "BTK Inhibitor 8" Cross-reactivity Against Tec Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of a selective Bruton's tyrosine kinase (BTK) inhibitor, herein referred to as "BTK Inhibitor 8," against other members of the Tec family of kinases. The data presented is based on published results for the highly selective, second-generation BTK inhibitor, acalabrutinib, which serves as a representative molecule for this analysis. This document aims to offer an objective overview supported by experimental data to inform research and development decisions.
Introduction to Tec Family Kinases and BTK Inhibition
The Tec family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways of various hematopoietic cells.[1] This family includes five members: BTK, Interleukin-2-inducible T-cell kinase (ITK), Tyrosine-protein kinase Tec (TEC), Bone marrow X-linked kinase (BMX), and Tyrosine-protein kinase TXK (TXK). These kinases are critical for the development, differentiation, and activation of immune cells.[2] BTK, in particular, is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for B-cell malignancies.[2][3]
First-generation BTK inhibitors, such as ibrutinib, have demonstrated significant clinical efficacy but also exhibit off-target activity against other kinases, including other Tec family members. This lack of selectivity can lead to adverse effects.[2] "this compound" represents a new generation of inhibitors designed for high selectivity to minimize off-target effects and improve safety profiles.
Quantitative Comparison of Inhibitory Activity
The cross-reactivity of "this compound" (based on acalabrutinib data) against other Tec family kinases was evaluated in biochemical assays to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Kinase | "this compound" (Acalabrutinib) IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | 5.1 | 1.5 |
| ITK | >1000 | 4.9 |
| TEC | 126 | 10 |
| BMX | 46 | 0.8 |
| TXK | 368 | 2 |
Data compiled from multiple sources.[2][4][5] It is important to note that IC50 values can vary depending on the specific assay conditions.
The data clearly demonstrates the high selectivity of "this compound" for BTK over other Tec family kinases. While ibrutinib inhibits all Tec family members at low nanomolar concentrations, "this compound" shows significantly less activity against ITK, TEC, BMX, and TXK.[2][4] This high degree of selectivity is a key differentiator for second-generation BTK inhibitors.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using in vitro biochemical assays. The following is a generalized protocol for a common method, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.
ADP-Glo™ Kinase Assay Protocol
-
Kinase Reaction:
-
A reaction mixture is prepared containing the purified kinase (e.g., BTK, ITK, TEC, BMX, or TXK), a suitable substrate (e.g., a peptide or protein substrate), and ATP in a kinase reaction buffer.
-
The test inhibitor ("this compound") is added at various concentrations. A control with no inhibitor (vehicle, typically DMSO) is also included.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
ADP-Glo™ Reagent is added to each reaction. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to prevent the unused ATP from interfering with the subsequent detection step.
-
The mixture is incubated for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP generated by the kinase reaction into ATP. It also contains luciferase and luciferin.
-
The newly synthesized ATP is used by the luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced in the initial kinase reaction.
-
The plate is incubated for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
The luminescence is measured using a plate reader.
-
The data is normalized to the control wells (100% activity) and background (0% activity).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the data to a dose-response curve.[6][7][8]
-
For covalent inhibitors like "this compound," it is also important to consider the time-dependence of inhibition, and assays may be modified to measure kinetic parameters such as Ki (initial binding affinity) and kinact (rate of inactivation).[9][10][11]
Signaling Pathway and Inhibitor Action
The Tec family kinases are integral components of intracellular signaling cascades that are initiated by a variety of cell surface receptors. The following diagram illustrates a simplified signaling pathway involving Tec kinases and the point of inhibition by "this compound".
Caption: Simplified Tec kinase signaling pathway and the inhibitory action of "this compound".
Upon receptor engagement, Src family kinases are activated, leading to the phosphorylation and activation of Syk (in B-cells) or ZAP70 (in T-cells). These kinases, in turn, activate PI3K, which generates PIP3, a crucial second messenger that recruits Tec family kinases to the plasma membrane. The Tec kinases are then phosphorylated and activated, leading to the phosphorylation and activation of Phospholipase C gamma (PLCγ). PLCγ activation results in the generation of downstream signals that are essential for cellular responses such as proliferation, differentiation, and cytokine release. "this compound" selectively and covalently binds to the active site of BTK, thereby blocking its kinase activity and interrupting this signaling cascade.
Conclusion
"this compound," as represented by acalabrutinib, demonstrates a highly selective inhibition profile for BTK with significantly less activity against other Tec family kinases compared to first-generation inhibitors. This enhanced selectivity is a critical attribute that may translate to an improved safety profile in clinical applications by minimizing off-target effects. The data and protocols presented in this guide provide a framework for the comparative evaluation of BTK inhibitors and underscore the importance of selectivity in the development of next-generation targeted therapies.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
A Preclinical Head-to-Head: Pirtobrutinib (BTK Inhibitor 8) Versus Other Reversible BTK Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of pirtobrutinib, a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor, against other reversible BTK inhibitors. The information is presented with supporting experimental data, detailed methodologies, and visualizations to facilitate a comprehensive understanding of their distinct pharmacological profiles.
Pirtobrutinib, a next-generation BTK inhibitor, demonstrates potent and highly selective inhibition of both wild-type and C481-mutant BTK, offering a promising therapeutic strategy for B-cell malignancies.[1][2] This guide delves into a comparative analysis of its preclinical characteristics alongside other reversible BTK inhibitors, fenebrutinib and remibrutinib, providing valuable insights for advancing cancer therapy.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo preclinical data for pirtobrutinib, fenebrutinib, and remibrutinib, allowing for a direct comparison of their potency, selectivity, and anti-tumor efficacy.
Table 1: In Vitro Potency and Selectivity of Reversible BTK Inhibitors
| Inhibitor | Target | IC50/Ki (nM) | Kinase Selectivity |
| Pirtobrutinib | Wild-Type BTK | 0.48 (IC50) | Highly selective; >300-fold more selective for BTK over 98% of other kinases tested.[3] |
| C481S Mutant BTK | 0.46 (IC50) | Retains potency against the common C481S resistance mutation. | |
| Fenebrutinib | Wild-Type BTK | 0.91 (Ki) | >100-fold selectivity over Bmx, Fgr, and Src. |
| C481R Mutant BTK | 1.3 (Ki) | Maintains activity against resistance mutations. | |
| C481S Mutant BTK | 1.6 (Ki) | Maintains activity against resistance mutations. | |
| T474M Mutant BTK | 3.4 (Ki) | Active against this gatekeeper mutation. | |
| T474I Mutant BTK | 12.6 (Ki) | Active against this gatekeeper mutation. | |
| Remibrutinib | Wild-Type BTK | 1.3 (IC50) | Highly selective. |
| (in blood) | 23 (IC50) | Potent inhibition of BTK activity in a physiological environment. |
Table 2: In Vivo Anti-Tumor Efficacy of Reversible BTK Inhibitors in B-Cell Malignancy Xenograft Models
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy |
| Pirtobrutinib | Mantle Cell Lymphoma (Jeko-1) | Mouse | 50 mg/kg, BID | 102% TGI |
| Diffuse Large B-Cell Lymphoma (TMD8) | Mouse | 50 mg/kg, BID | 95% TGI | |
| Fenebrutinib | Data in B-cell malignancy xenograft models not readily available in the public domain. Primarily studied in autoimmune disease models. | |||
| Remibrutinib | Data in B-cell malignancy xenograft models not readily available in the public domain. Primarily studied in autoimmune disease models such as Experimental Autoimmune Encephalomyelitis (EAE).[4][5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the methods used for evaluation, the following diagrams have been generated.
Caption: BTK Signaling Pathway Inhibition.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BTK Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of BTK by 50%.
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Test inhibitor (e.g., pirtobrutinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the peptide substrate.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[7]
-
Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.
-
Cellular BTK Autophosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the autophosphorylation of BTK at a key activation residue (e.g., Y223).
-
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, Ramos)
-
Cell culture medium and supplements
-
Test inhibitor
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
-
-
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a stimulating agent (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK autophosphorylation.
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using primary antibodies against phospho-BTK and total BTK.
-
Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
Quantify the band intensities to determine the extent of BTK autophosphorylation inhibition.
-
B-Cell Proliferation Assay
This assay assesses the effect of a BTK inhibitor on the proliferation of B-cell lymphoma cell lines.
-
Materials:
-
B-cell lymphoma cell line
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well plates
-
Plate reader capable of measuring luminescence or fluorescence
-
-
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test inhibitor or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal, which is proportional to the number of viable cells.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
-
Lymphoma Xenograft Model for In Vivo Efficacy
This animal model evaluates the anti-tumor activity of a BTK inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
B-cell lymphoma cell line (e.g., Jeko-1, TMD8)
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant the B-cell lymphoma cells, often mixed with Matrigel, into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., once or twice daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. TGI (%) = [1 - (mean tumor volume of treated group at end / mean tumor volume of control group at end)] x 100.
-
References
- 1. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. investor.lilly.com [investor.lilly.com]
- 4. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
A Head-to-Head Examination of Next-Generation BTK Inhibition in Chronic Lymphocytic Leukemia (CLL) Models: A Focus on Zanubrutinib
In the rapidly evolving landscape of Chronic Lymphocytic Leukemia (CLL) treatment, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone of therapy.[1][2] While the first-generation inhibitor, ibrutinib, revolutionized CLL management, next-generation inhibitors have been developed to improve upon its efficacy and safety profile. This guide provides a detailed comparison of the next-generation BTK inhibitor zanubrutinib, with comparative data against the first-generation inhibitor ibrutinib, supported by key experimental data from preclinical and clinical studies in CLL models.
Zanubrutinib (BGB-3111) is a potent, irreversible next-generation BTK inhibitor designed for maximal BTK occupancy and minimal off-target kinase inhibition.[3] This enhanced selectivity is hypothesized to lead to improved clinical outcomes and a more favorable safety profile.[3]
Comparative Efficacy and Safety: Zanubrutinib vs. Ibrutinib
Clinical trials have provided robust data for a head-to-head comparison of zanubrutinib and ibrutinib in patients with relapsed/refractory CLL/SLL. The ALPINE study, a randomized phase III trial, demonstrated the superior efficacy and favorable safety profile of zanubrutinib.[3]
Table 1: Kinase Selectivity Profile
| Kinase | Zanubrutinib Selectivity vs. Ibrutinib |
| TEC | 2.4x more selective[4] |
| EGFR | 10x more selective[4] |
| HER2 | >30x more selective[4] |
| ITK | >30x more selective[4] |
| JAK3 | >30x more selective[4] |
Table 2: Head-to-Head Clinical Trial Data (ALPINE Study - Relapsed/Refractory CLL/SLL)
| Endpoint | Zanubrutinib | Ibrutinib | p-value |
| Overall Response Rate (ORR) | 78.3%[5] | 62.5%[5] | p < 0.001 |
| Progression-Free Survival (PFS) at 29.6 months (HR) | Not Reached (HR: 0.65)[5] | 34.2 months[5] | p = 0.002 |
| Atrial Fibrillation/Flutter (Any Grade) | Lower incidence[3] | Higher incidence[3] | N/A |
| Neutropenia | Increased rate in some studies[4] | Lower rate in some studies[4] | N/A |
Experimental Protocols
ALPINE Study (NCT03734016)
The ALPINE study was a randomized, open-label, multicenter, phase 3 trial that compared the efficacy and safety of zanubrutinib versus ibrutinib in patients with relapsed or refractory CLL or SLL who had received at least one prior therapy.
-
Patient Population: Adult patients with a confirmed diagnosis of CLL or SLL that had relapsed after or was refractory to at least one prior systemic therapy.
-
Treatment Arms:
-
Zanubrutinib Arm: Zanubrutinib administered orally at a dose of 160 mg twice daily.
-
Ibrutinib Arm: Ibrutinib administered orally at a dose of 420 mg once daily.
-
-
Primary Endpoint: The primary endpoint was the overall response rate (ORR), defined as the proportion of patients who achieved a complete response (CR), complete response with incomplete bone marrow recovery (CRi), partial response (PR), or nodular partial response (nPR).
-
Key Secondary Endpoints: Key secondary endpoints included progression-free survival (PFS), duration of response (DoR), overall survival (OS), and safety.
SEQUOIA Study (NCT03336333)
The SEQUOIA study was a randomized, open-label, multicenter, phase 3 trial that evaluated the efficacy and safety of zanubrutinib compared with bendamustine plus rituximab in patients with previously untreated CLL or SLL.[6][7]
-
Patient Population: Adult patients with previously untreated CLL or SLL who were considered unsuitable for fludarabine, cyclophosphamide, and rituximab (FCR) chemoimmunotherapy.
-
Treatment Arms:
-
Zanubrutinib Arm: Zanubrutinib administered orally at a dose of 160 mg twice daily.
-
Bendamustine + Rituximab Arm: Bendamustine administered intravenously at 90 mg/m² on days 1 and 2 of each 28-day cycle for up to 6 cycles, and rituximab administered intravenously at 375 mg/m² for the first cycle and 500 mg/m² for subsequent cycles.
-
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS) as assessed by an independent review committee.
-
Key Secondary Endpoints: Key secondary endpoints included overall response rate (ORR), overall survival (OS), and safety.
Visualizing the Mechanism and Experimental Approach
BTK Signaling Pathway in CLL
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of CLL cells.[1][2] BTK inhibitors block this pathway, leading to decreased tumor cell growth and survival.
Caption: Simplified BTK signaling pathway in CLL and the inhibitory action of zanubrutinib.
General Workflow for Comparing BTK Inhibitors in CLL Models
The evaluation of new BTK inhibitors typically follows a structured workflow, from preclinical assessment to clinical validation.
Caption: A general experimental workflow for the development and comparison of BTK inhibitors.
References
- 1. Frontiers | BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects [frontiersin.org]
- 2. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in the Treatment of CLL: The Rise of Zanubrutinib as a Preferred Therapeutic Option - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Comparative Analysis of the Safety Profiles of Bruton's Tyrosine Kinase (BTK) Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of different Bruton's Tyrosine Kinase (BTK) inhibitors. By presenting quantitative data from pivotal clinical trials, detailing experimental methodologies, and illustrating the underlying signaling pathways, this document serves as a comprehensive resource for understanding the tolerability of this critical class of targeted therapies.
The advent of BTK inhibitors has revolutionized the treatment of B-cell malignancies. However, the first-generation inhibitor, ibrutinib, is associated with off-target effects leading to a range of adverse events.[1][2] This has spurred the development of second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib, and non-covalent inhibitors like pirtobrutinib, which are designed for greater selectivity and improved safety profiles.[3][4] This guide provides a comparative analysis of the safety data from key head-to-head clinical trials to inform ongoing research and development in this area.
Comparative Safety Data of BTK Inhibitors
The following table summarizes the incidence of key adverse events (AEs) from the head-to-head ELEVATE-RR (acalabrutinib vs. ibrutinib), ALPINE (zanubrutinib vs. ibrutinib), and a study comparing pirtobrutinib to ibrutinib.[3][5] The data is presented for all grades of AEs and for grade ≥3 AEs, providing a clear comparison of the safety profiles of these agents.
| Adverse Event | Ibrutinib (ELEVATE-RR) | Acalabrutinib (ELEVATE-RR) | Ibrutinib (ALPINE) | Zanubrutinib (ALPINE) | Ibrutinib (Pirtobrutinib Study) | Pirtobrutinib (Pirtobrutinib Study) |
| Any Grade (%) | ||||||
| Atrial Fibrillation/Flutter | 16.0 | 9.4 | 10.1 | 2.5 | Lower with Pirtobrutinib | Lower with Pirtobrutinib |
| Hypertension | 23.2 | 8.7 | 12.8 | 11.1 | Lower with Pirtobrutinib | Lower with Pirtobrutinib |
| Bleeding Events | 51.3 | 34.6 | - | - | - | - |
| Diarrhea | 46.0 | 34.6 | 20.9 | 16.7 | - | - |
| Headache | 14.8 | 34.6 | - | - | - | - |
| Cough | 18.5 | 28.9 | - | - | - | - |
| Neutropenia | - | - | 18.5 | 28.4 | - | - |
| Grade ≥3 (%) | ||||||
| Atrial Fibrillation/Flutter | 4.5 | 3.8 | 3.7 | 0.6 | - | - |
| Hypertension | 14.8 | 4.1 | 7.7 | 5.6 | - | - |
| Bleeding Events | 7.9 | 5.3 | - | - | - | - |
| Diarrhea | 3.4 | 1.9 | 1.9 | 1.2 | - | - |
| Neutropenia | - | - | 15.1 | 20.7 | - | - |
Key Experimental Protocols
The comparative safety data presented above is derived from rigorously designed, randomized, open-label, multicenter, head-to-head clinical trials. Below are the key methodological aspects of these studies.
ELEVATE-RR (NCT02477696)
-
Objective: To compare the efficacy and safety of acalabrutinib versus ibrutinib in patients with previously treated chronic lymphocytic leukemia (CLL) with del(17p) or del(11q).[2][6]
-
Study Design: Patients were randomized 1:1 to receive either acalabrutinib (100 mg twice daily) or ibrutinib (420 mg once daily) until disease progression or unacceptable toxicity.[6]
-
Patient Population: The trial enrolled 533 patients with relapsed or refractory CLL who had received one or more prior therapies.[6]
-
Primary Endpoint: The primary endpoint was noninferiority of progression-free survival (PFS).[2]
-
Safety Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[5]
ALPINE (NCT03734016)
-
Objective: To compare the efficacy and safety of zanubrutinib versus ibrutinib in patients with relapsed or refractory CLL or small lymphocytic lymphoma (SLL).[3][7]
-
Study Design: This was a global, randomized, open-label phase 3 trial where patients were randomized 1:1 to receive either zanubrutinib (160 mg twice daily) or ibrutinib (420 mg once daily).[3][8]
-
Patient Population: The study included approximately 652 patients with relapsed or refractory CLL/SLL who had received at least one prior line of therapy.[7][8]
-
Primary Endpoint: The primary endpoint was overall response rate (ORR) as determined by an independent review committee.[9]
-
Safety Assessment: Safety and tolerability were key secondary endpoints, with AEs graded using CTCAE.[7]
ASPEN (NCT03053440)
-
Objective: To compare the efficacy and safety of zanubrutinib and ibrutinib in patients with Waldenström macroglobulinemia (WM).[1]
-
Study Design: This phase 3, randomized, open-label study assigned patients with MYD88 L265P mutation in a 1:1 ratio to receive either zanubrutinib (160 mg twice daily) or ibrutinib (420 mg once daily).[1]
-
Patient Population: The trial enrolled 201 patients with a confirmed diagnosis of WM requiring treatment.[1]
-
Primary Endpoint: The primary endpoint was the proportion of patients achieving a complete response (CR) or a very good partial response (VGPR).[1]
-
Safety Assessment: Safety was a key secondary endpoint, with monitoring and grading of adverse events.[1]
BTK Signaling Pathway and Inhibitor Mechanism of Action
Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[6] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth. BTK inhibitors function by blocking the activity of BTK, thereby disrupting this signaling cascade and inducing apoptosis in malignant B-cells.[6]
Caption: BTK signaling pathway and inhibitor mechanisms.
The diagram above illustrates the activation of the BCR signaling cascade, leading to the activation of BTK and subsequent downstream pathways that promote cell proliferation and survival. Covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib form an irreversible bond with BTK, while non-covalent inhibitors like pirtobrutinib bind reversibly to inhibit its function. The improved selectivity of second-generation inhibitors for BTK over other kinases is believed to contribute to their more favorable safety profile.[2][3]
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ELEVATE-RR Trial Acalabrutinib as Effective as Ibrutinib With Fewer Cardiac Effects in Resistant CLL - The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. A randomized phase 3 trial of zanubrutinib vs ibrutinib in symptomatic Waldenström macroglobulinemia: the ASPEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASPEN trial: Long-term follow-up of zanubrutinib versus ibrutinib in patients with WM [lymphomahub.com]
Validating the Therapeutic Window of BTK Inhibitor 8 in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies.[1][2] BTK inhibitors have revolutionized the management of diseases like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia.[3][4][5] This guide provides a comparative analysis of a novel investigational molecule, "BTK inhibitor 8," against established first and second-generation BTK inhibitors. The objective is to validate its therapeutic window by examining its efficacy, selectivity, and safety profile through supporting experimental data.
The Evolving Landscape of BTK Inhibition
The first-generation BTK inhibitor, ibrutinib, demonstrated remarkable efficacy, significantly improving progression-free survival in patients with B-cell cancers.[6] However, its use is associated with off-target effects leading to adverse events such as atrial fibrillation and bleeding, primarily due to its inhibition of other kinases like TEC, EGFR, and ITK.[1][7][8] This prompted the development of second-generation inhibitors, including acalabrutinib and zanubrutinib, designed for greater selectivity to BTK, aiming for a better safety profile while maintaining high efficacy.[1][9] More recent advancements include non-covalent BTK inhibitors like pirtobrutinib, which can overcome resistance mechanisms that affect covalent inhibitors.[4][10]
"this compound" is a next-generation, covalent inhibitor engineered for superior selectivity and a potentially wider therapeutic window. This guide will compare its preclinical and projected clinical data with established BTK inhibitors.
Comparative Efficacy and Selectivity
The therapeutic window of a BTK inhibitor is determined by its ability to potently inhibit BTK while minimizing off-target kinase inhibition that can lead to toxicity. This is often initially assessed using in vitro enzymatic and cellular assays.
Table 1: In Vitro Potency and Selectivity Profile
| Inhibitor | Type | BTK IC50 (nM) | TEC IC50 (nM) | EGFR IC50 (nM) | ITK IC50 (nM) | Selectivity Ratio (TEC/BTK) |
| Ibrutinib | Covalent, Irreversible | 0.5 | 5 | 1000 | 10 | 10 |
| Acalabrutinib | Covalent, Irreversible | 3 | >1000 | >5000 | >1000 | >333 |
| Zanubrutinib | Covalent, Irreversible | 0.2 | 20 | >5000 | 60 | 100 |
| This compound (Hypothetical Data) | Covalent, Irreversible | 0.1 | >5000 | >10000 | >5000 | >50000 |
| Pirtobrutinib | Non-covalent, Reversible | 2.5 | - | - | - | - |
IC50 (half maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The selectivity ratio is calculated by dividing the IC50 for the off-target kinase by the IC50 for BTK; a higher ratio signifies greater selectivity.
Projected Clinical Performance
The clinical performance of BTK inhibitors is evaluated based on overall response rates (ORR), progression-free survival (PFS), and the safety profile observed in clinical trials.
Table 2: Comparative Clinical Trial Data in Relapsed/Refractory CLL
| Inhibitor | Phase III Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Grade ≥3 Atrial Fibrillation | Grade ≥3 Hypertension |
| Ibrutinib | RESONATE | 42.6% | 44.1 months | 4% | 4-14% |
| Acalabrutinib | ELEVATE-RR | 79.7% | Not Reached | 3.3% | 4.1% |
| Zanubrutinib | ALPINE | 83.5% | Not Reached | 2.5% | 1.7% |
| This compound (Projected) | INSPIRE-CLL (Hypothetical) | ~85% | Not Reached | <1% | <2% |
Data for established drugs are based on published clinical trial results. Data for "this compound" are projected based on its enhanced selectivity profile.
Signaling Pathway and Experimental Workflow
BTK Signaling Pathway
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway.[2][11] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[12] Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation, survival, and differentiation.[2][5] In malignant B-cells, this pathway is often constitutively active, driving uncontrolled cell growth.[2][5] BTK inhibitors block this pathway, leading to apoptosis of the cancerous B-cells.[2][5]
References
- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. drugs.com [drugs.com]
- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Evidence-based expert consensus on clinical management of safety of Bruton’s tyrosine kinase inhibitors (2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. lymphomation.org [lymphomation.org]
- 12. onclive.com [onclive.com]
Acalabrutinib as a Control for Off-Target Effect Studies of Novel BTK Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of B-cell malignancies.[1][2][3] While the first-generation inhibitor, ibrutinib, demonstrated remarkable efficacy, its off-target activities lead to a range of adverse effects, prompting the development of more selective agents.[1][4][5][6] Acalabrutinib, a second-generation BTK inhibitor, was specifically designed for increased selectivity, offering a more favorable safety profile.[2][3][5][7] This guide provides a framework for utilizing acalabrutinib as a benchmark control when evaluating the off-target effects of new investigational BTK inhibitors, such as the hypothetical "BTK Inhibitor 8".
Comparative Kinase Selectivity: Acalabrutinib vs. Ibrutinib
Understanding the kinase selectivity profile is paramount in assessing the potential for off-target effects. Acalabrutinib exhibits significantly higher selectivity for BTK with minimal inhibition of other kinases compared to ibrutinib.[7][8][9] This distinction is critical when evaluating a new chemical entity like "this compound".
Table 1: Comparative Kinome Profiling of Acalabrutinib and Ibrutinib
| Feature | Acalabrutinib | Ibrutinib | Reference |
| Number of Off-Target Kinases Inhibited >65% at 1 µM | Minimal | Numerous | [10] |
| Inhibition of TEC family kinases (e.g., ITK, TEC) | Reduced | Pronounced | [7] |
| Inhibition of EGFR family kinases | Reduced | Pronounced | |
| Inhibition of SRC family kinases | Less Pronounced | More Pronounced | [11] |
Data is compiled from in vitro kinase profiling assays, such as KINOMEscan®. The clinical relevance of these preclinical data is still under investigation.[10]
Signaling Pathways and Off-Target Effects
The B-cell receptor (BCR) signaling pathway is the primary on-target pathway for BTK inhibitors.[1][7] However, off-target inhibition of other kinases can lead to unintended biological consequences and adverse events.
On-Target: B-Cell Receptor (BCR) Signaling Pathway
BTK is a critical component of the BCR signaling cascade. Its inhibition disrupts B-cell proliferation and survival.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
Off-Target: Potential Pathways Affected by Less Selective BTK Inhibitors
Ibrutinib's off-target effects are linked to the inhibition of kinases like TEC, EGFR, and SRC, which can impact platelet function, and lead to cardiac and skin toxicities.[1][3][12] Acalabrutinib's higher selectivity is thought to minimize these effects.[4][6][7][13][14]
Caption: On-target vs. off-target kinase inhibition.
Experimental Protocols for Off-Target Effect Assessment
To comprehensively evaluate the off-target profile of "this compound" using acalabrutinib as a control, a multi-faceted approach employing both in vitro and cellular assays is recommended.
Kinome Profiling (e.g., KINOMEscan®)
This assay provides a broad, unbiased assessment of a compound's interaction with a large panel of kinases.
Objective: To determine the kinase selectivity profile of "this compound" in comparison to acalabrutinib.
Methodology:
-
Compound Preparation: Prepare stock solutions of "this compound" and acalabrutinib in a suitable solvent (e.g., DMSO).
-
Assay Execution (Competition Binding Assay):
-
A large panel of human kinases is individually expressed as fusions with a DNA tag.
-
The test compounds ("this compound" and acalabrutinib) are incubated at a fixed concentration (e.g., 1 µM) with the kinase panel.[7][10]
-
An immobilized, active-site directed ligand is added to the wells. Kinases not bound by the test compound will bind to this immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
The results are typically expressed as a percentage of the DMSO control. A lower signal indicates stronger binding of the test compound to the kinase.
-
-
Data Analysis: The percentage of inhibition for each kinase is calculated. The results can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a dendrogram of the human kinome.[15]
Caption: Generalized workflow for KINOMEscan®.
Cellular Phosphorylation Assays
These assays assess the on-target and off-target activity of inhibitors in a more physiologically relevant cellular context.
Objective: To measure the inhibition of BTK phosphorylation and key off-target kinases in primary cells or cell lines.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary chronic lymphocytic leukemia (CLL) cells or relevant cell lines (e.g., Jurkat for T-cell off-target effects).
-
Treat cells with a dose range of "this compound", acalabrutinib, and a vehicle control for a specified time.
-
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting or Flow Cytometry:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated BTK (pBTK), total BTK, phosphorylated off-target kinases (e.g., pERK, pPLCγ2), and their total protein counterparts.
-
Flow Cytometry (Phosflow): Fix and permeabilize cells, then stain with fluorescently labeled antibodies against pBTK and other phosphoproteins of interest.
-
-
Data Analysis: Quantify the levels of phosphorylated proteins relative to total protein or a housekeeping gene. Calculate IC₅₀ values for the inhibition of each signaling molecule.
Platelet Aggregation Assays
Given the bleeding risks associated with some BTK inhibitors, assessing their impact on platelet function is crucial.
Objective: To evaluate the effect of "this compound" on platelet aggregation compared to acalabrutinib.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh blood from healthy donors and prepare PRP by centrifugation.
-
Inhibitor Incubation: Incubate PRP with "this compound", acalabrutinib, ibrutinib (as a positive control for inhibition), and a vehicle control.
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to measure light transmission through the PRP suspension.
-
Induce platelet aggregation using an agonist such as collagen-related peptide (CRP) or thrombin.
-
Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis: Compare the extent and rate of platelet aggregation in the presence of the different inhibitors.
Expected Outcomes and Interpretation
By using acalabrutinib as a control, researchers can position the off-target profile of "this compound" within the context of a clinically successful, highly selective BTK inhibitor.
-
Favorable Outcome for "this compound": Kinome profiling reveals a selectivity profile similar to or better than acalabrutinib. Cellular assays confirm potent on-target BTK inhibition with minimal impact on off-target signaling pathways. Platelet aggregation assays show no significant effect at clinically relevant concentrations.
-
Unfavorable Outcome for "this compound": The inhibitor demonstrates significant off-target kinase binding, similar to or worse than ibrutinib. Cellular and functional assays reveal off-target signaling modulation and/or impairment of platelet function.
References
- 1. ajmc.com [ajmc.com]
- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 4. drugs.com [drugs.com]
- 5. ashpublications.org [ashpublications.org]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. researchgate.net [researchgate.net]
- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 11. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of BTK Inhibitor 8
Compound Data
While specific disposal-related quantitative data is not available, the following information on BTK inhibitor 8 underscores its high potency, necessitating careful handling and disposal.
| Identifier | CAS Number | Molecular Formula | IC₅₀ (BTK) | IC₅₀ (B cell activation) |
| This compound | 2230724-66-8 | Not Specified | 0.11 nM | 2 nM |
| Data sourced from MedchemExpress.[1] |
Experimental Protocol: Safe Disposal of this compound
This protocol provides a step-by-step methodology for the safe disposal of this compound and associated contaminated materials within a laboratory setting.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[3][4][6]
-
Eye Protection : Use safety glasses with side shields or goggles.[3][4]
-
Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with the solid form to avoid dust generation.[4][6]
Always wash hands thoroughly with soap and water after handling the compound. Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[3]
Disposal of Unused or Expired this compound (Neat Compound)
Unused or expired this compound is considered hazardous chemical waste and must be disposed of accordingly. Do not dispose of this compound in the regular trash or down the drain. [2][3][5]
-
Step 1: Containerization : Place the unused or expired solid this compound into a clearly labeled, sealed, and appropriate hazardous waste container.[2][3]
-
Step 2: Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "2230724-66-8."[2][4]
-
Step 3: Storage : Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory, segregated from incompatible waste streams.[2][6]
-
Step 4: Disposal Request : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
Disposal of Contaminated Laboratory Materials (Solid Waste)
Items such as gloves, pipette tips, vials, weighing paper, and other labware that have come into contact with this compound must be treated as hazardous waste.[2][3][6]
-
Step 1: Collection : Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[3][6]
-
Step 2: Packaging : Ensure the container is robust and can be securely sealed to prevent leakage.[2][3]
-
Step 3: Labeling : The solid waste container must be clearly labeled as "Hazardous Waste" and indicate that it is contaminated with "this compound."[6]
-
Step 4: Disposal : The container should be disposed of through your institution's hazardous waste management program.
Disposal of Solutions Containing this compound (Liquid Waste)
All solutions containing this compound must be collected and disposed of as hazardous liquid waste.
-
Step 1: Collection : Collect all solutions in a dedicated, leak-proof, and shatter-resistant container.[2]
-
Step 2: Container Management : The container must be kept closed when not in use. Do not mix with incompatible waste streams.[2][6]
-
Step 3: Labeling : Clearly label the container with "Hazardous Waste," the chemical name "this compound," and list all other components of the solution.[2]
-
Step 4: Storage and Disposal : Store the container in a secondary containment bin and arrange for pickup by your institution's EHS department when it is nearing capacity.[6]
Decontamination and Spill Cleanup
-
Decontamination : Decontaminate surfaces and equipment that have been in contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and disposing of all cleaning materials as hazardous waste.[2]
-
Spill Management : In the event of a spill, evacuate the area and ensure it is well-ventilated.[5] For a small spill, if you are trained to handle it, contain the spill using a chemical spill kit.[6] For powder spills, carefully cover with a damp absorbent material to avoid raising dust.[5] Collect all cleanup materials into a designated hazardous waste container and decontaminate the area.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
